Morpholine-4-carboxamidine hemisulfate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
morpholine-4-carboximidamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11N3O.H2O4S/c2*6-5(7)8-1-3-9-4-2-8;1-5(2,3)4/h2*1-4H2,(H3,6,7);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPXFDGHJDIRKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=N)N.C1COCCN1C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17238-66-3 (Parent) | |
| Record name | 4-Morpholinecarboxamidine, sulfate (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60169268 | |
| Record name | 4-Morpholinecarboxamidine, sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17238-55-0 | |
| Record name | 4-Morpholinecarboxamidine, sulfate (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Morpholinecarboxamidine, sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bis(morpholine-4-carboximidamide); sulfuric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to the Physical Properties of Morpholine-4-carboxamidine Hemisulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known and predicted physical properties of Morpholine-4-carboxamidine hemisulfate (CAS RN: 17238-55-0). Due to a scarcity of publicly available experimental data for this specific salt, this document also furnishes detailed, generalized experimental protocols for the determination of key physical characteristics, including melting point, solubility, pKa, and spectroscopic identity. These methodologies are intended to equip researchers with the necessary framework to ascertain these properties in a laboratory setting.
Chemical Identity and Structure
This compound is an organic salt. The cationic component is morpholine-4-carboxamidine, which possesses a guanidinium-like functional group. The guanidinium group's positive charge is delocalized across the central carbon and three nitrogen atoms, contributing to its stability. The counter-ion is the hydrogen sulfate (HSO₄⁻) anion.
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IUPAC Name: bis(morpholine-4-carboximidamide);sulfuric acid[1]
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CAS Number: 17238-55-0[2]
-
Molecular Formula: C₁₀H₂₄N₆O₆S[2]
Tabulated Physical Properties
Direct experimental data for the physical properties of this compound is limited in publicly accessible literature. The following table summarizes the available information and indicates where data is currently unavailable.
| Property | Value | Source / Remarks |
| Appearance | Expected to be a solid. | Based on its salt nature and information from chemical suppliers. |
| Melting Point | Data not available. | A generalized experimental protocol for determination is provided in Section 3.1. |
| Boiling Point | Data not available. | As a salt, it is expected to decompose at high temperatures rather than boil. |
| Solubility | Expected to be soluble in water.[3] | The presence of the charged guanidinium group and the sulfate counter-ion suggests aqueous solubility. Solubility in organic solvents is likely to be lower. A protocol for determination is in Section 3.2. |
| pKa | Data not available. | The guanidinium group is strongly basic, with the pKa of the conjugate acid typically being high. A protocol for determination is provided in Section 3.3. |
| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C. | Information from chemical suppliers.[4] |
Experimental Protocols for Physical Property Determination
The following sections provide detailed, generalized methodologies for determining the key physical properties of this compound.
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity. For a crystalline solid, a sharp melting range is indicative of high purity, while a broad melting range suggests the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar digital instrument) is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
The apparatus is allowed to cool, and a fresh sample is heated at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.
-
Solubility Determination
Understanding the solubility of a compound in various solvents is critical for its formulation and application.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities should be tested, including water, methanol, ethanol, acetone, and dichloromethane.
-
Procedure (Isothermal Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.
-
The vial is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
The resulting suspension is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).
-
The solubility is expressed in units such as mg/mL or mol/L.
-
pKa Determination
The pKa value will provide insight into the ionization state of the morpholine-4-carboxamidinium cation at different pH values.
Methodology (Potentiometric Titration):
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water.
-
Apparatus: A calibrated pH meter with a suitable electrode and a burette.
-
Procedure:
-
The initial pH of the sample solution is recorded.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
The titration is continued past the equivalence point.
-
A titration curve (pH versus volume of titrant added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point. For a guanidinium compound, which is a strong base, the pKa of the conjugate acid is being determined.
-
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of a molecule.
Reported Data for 4-Morpholine-carboxamidine (Free Base) in CD₃CN: [5]
-
¹H NMR (500 MHz, CD₃CN):
-
δ 6.35 (s, 2H, -NH₂)
-
δ 5.50 (s, 1H, -NH)
-
δ 3.74–3.78 (m, 4H, –CH₂–)
-
δ 3.35–3.39 (m, 4H, –CH₂–)
-
-
¹³C NMR (125 MHz, CD₃CN):
-
δ 160.8 (C=N)
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δ 65.9 (–CH₂–)
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δ 45.0 (–CH₂–)
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Generalized Experimental Protocol for ¹H NMR of this compound:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The solution should be filtered if any solid particles are present.
-
Reference Standard: An internal standard, such as tetramethylsilane (TMS) or a water-soluble equivalent like DSS, is added.
-
Data Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic Absorptions for this compound:
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N-H stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the amine and guanidinium N-H groups.
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C=N stretching: A strong absorption band around 1650-1680 cm⁻¹ from the guanidinium group.
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C-N stretching: Bands in the 1250-1350 cm⁻¹ region.
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C-O-C stretching: A strong band around 1115 cm⁻¹ characteristic of the morpholine ether linkage.
-
S=O stretching: Strong absorptions characteristic of the sulfate group, typically in the 1000-1200 cm⁻¹ region.
Generalized Experimental Protocol for FT-IR (ATR or KBr Pellet):
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded.
-
KBr Pellet: Approximately 1-2 mg of the sample is finely ground with about 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FT-IR spectrometer for analysis.
Visualizations
Logical Workflow for Physical Property Determination
Caption: A logical workflow for the characterization of a new chemical entity.
Conclusion
This technical guide has synthesized the available information on the physical properties of this compound and provided a clear pathway for the experimental determination of its key characteristics. While direct experimental data remains sparse, the provided protocols offer a robust framework for researchers to generate this critical information, thereby facilitating its potential applications in drug development and other scientific endeavors. The guanidinium moiety suggests high water solubility and a strongly basic nature, which are important considerations for its handling and formulation. The detailed spectroscopic and physical property determination workflows provided herein are intended to be a valuable resource for the scientific community.
References
Morpholine-4-carboxamidine hemisulfate chemical structure and formula.
This technical guide provides a comprehensive overview of the chemical structure, formula, and synthetic protocol for Morpholine-4-carboxamidine hemisulfate. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties and potential biological applications of this compound.
Chemical Structure and Formula
This compound is a salt consisting of two protonated morpholine-4-carboxamidine cations and one sulfate anion. The chemical structure and key identifiers are detailed below.
Chemical Structure:
The structure of the morpholine-4-carboxamidine cation features a morpholine ring attached to a guanidinium group. The positive charge is delocalized over the nitrogen atoms of the guanidinium group.
Chemical Structure of this compound
| Identifier | Value |
| Molecular Formula | C10H24N6O6S[1][2][3][4][5][] |
| Molecular Weight | 356.4 g/mol [1][2][3][4][5][] |
| CAS Number | 17238-55-0[1][2][3][4][5][] |
| IUPAC Name | bis(morpholine-4-carboximidamide);sulfuric acid[1][5] |
| SMILES | C1COCCN1C(=N)N.C1COCCN1C(=N)N.OS(=O)(=O)O[1][5] |
| Synonyms | N-Formamidinomorpholine sulfate[2][3], 4-morpholinecarboxamidine,sulfate(2:1)[] |
Experimental Protocols
Synthesis of 4-Morpholine-carboxamidinium sulfate[7][8]
This protocol describes the synthesis of the title compound, this compound, which is referred to as 4-Morpholine-carboxamidinium sulfate in the cited literature.
Materials:
-
O-methylisourea sulfate
-
Morpholine
-
Acetonitrile
-
Water
Procedure:
-
One equivalent of O-methylisourea sulfate is heated with two equivalents of morpholine under reflux conditions.
-
The methanol formed during the reaction is distilled off.
-
The resulting precipitate, 4-Morpholine-carboxamidinium sulfate, is collected. The yield is reported to be nearly quantitative.
-
For purification, the crude product can be recrystallized from a saturated acetonitrile-water solution.
-
Slow evaporation of the solvent at ambient temperature yields colorless single crystals suitable for X-ray analysis.
Potential Signaling Pathway Involvement
While specific biological data for this compound is limited in publicly available literature, compounds containing the morpholine-4-carboximidamide scaffold have been reported to induce apoptosis. One of the key pathways regulating apoptosis is the p53 signaling pathway. The following diagram illustrates a simplified overview of the p53-mediated apoptotic pathway, which could be a potential mechanism of action for this class of compounds.
Simplified p53-mediated apoptotic pathway.
Upon cellular stress, such as DNA damage, the p53 protein is activated. Activated p53 can induce cell cycle arrest to allow for DNA repair. If the damage is too severe, p53 can trigger apoptosis (programmed cell death) through the upregulation of pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, ultimately resulting in cell death.[1][2][3][7][8]
Data Presentation
Currently, there is a lack of specific quantitative biological data for this compound in the public domain. Research into the biological activities of this specific compound is encouraged to populate such data tables in the future.
Conclusion
This technical guide provides foundational information on this compound, including its chemical structure, formula, and a detailed synthesis protocol. While the precise biological activity and mechanism of action for this specific hemisulfate salt require further investigation, the structural motif suggests potential involvement in pathways such as apoptosis. The information presented herein serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development.
References
- 1. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 2. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]
- 4. scbt.com [scbt.com]
- 5. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.biologists.com [journals.biologists.com]
An In-depth Technical Guide to Morpholine-4-carboximidamide sulfate (2:1) (CAS No. 17238-55-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties and hazards of Morpholine-4-carboximidamide sulfate (2:1), a chemical compound identified by the CAS number 17238-55-0. This document collates available data on its physicochemical characteristics, hazard profile, and potential applications, with a focus on presenting information relevant to a scientific audience.
Chemical Identity and Physicochemical Properties
Morpholine-4-carboximidamide sulfate (2:1) is also known by several synonyms, including MORPHOLINE-4-CARBOXAMIDINE HEMISULFATE and 4-Morpholinecarboximidamide, sulfate (2:1). Its chemical structure consists of two morpholine-4-carboximidamide molecules associated with one molecule of sulfuric acid.
Table 1: Physicochemical Properties of Morpholine-4-carboximidamide sulfate (2:1)
| Property | Value | Source |
| CAS Number | 17238-55-0 | Multiple Sources |
| Molecular Formula | C₁₀H₂₄N₆O₆S | PubChem[1] |
| Molecular Weight | 356.40 g/mol | PubChem[1] |
| Appearance | Solid (presumed) | General chemical information |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| Storage Conditions | Inert atmosphere, 2-8°C | Commercial suppliers |
Hazard Identification and Toxicological Profile
The compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The available data indicates potential for harm if swallowed, in contact with skin, or inhaled.
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed |
| Acute toxicity, dermal | H312: Harmful in contact with skin |
| Acute toxicity, inhalation | H332: Harmful if inhaled |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
Source: Publicly available safety data sheets and chemical databases.
Toxicological Data:
Specific quantitative toxicological data, such as LD50 (median lethal dose) values, are not available in the reviewed literature. Therefore, caution is strongly advised when handling this compound. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, lab coat, and eye protection), should be strictly followed.
Potential Applications and Biological Activity
Limited information is available regarding the applications and biological activity of Morpholine-4-carboximidamide sulfate (2:1). However, existing literature and patents suggest potential utility in the following areas:
-
Heparan Sulfate Biosynthesis Inhibition: A patent application indicates that morpholine-4-carboximidamide derivatives can act as inhibitors of heparan sulfate biosynthesis. This suggests a potential role in research related to cancer, inflammation, and other diseases where heparan sulfate proteoglycans are implicated.
-
Carbon Dioxide Absorption: One study mentions the use of 4-Morpholine-carboxamidine in research related to CO₂ absorption, indicating potential applications in materials science or chemical engineering.
At present, there is no publicly available information detailing specific signaling pathways in which this compound is involved.
Experimental Protocols
Detailed experimental protocols for the use of Morpholine-4-carboximidamide sulfate (2:1) are scarce. However, a general synthetic procedure can be inferred from the chemical literature.
Synthesis of 4-Morpholine-carboxamidine
A two-step synthesis has been described for the free base, 4-Morpholine-carboxamidine. The sulfate salt (CAS 17238-55-0) is an intermediate in this process.
Workflow for the Synthesis of 4-Morpholine-carboxamidine
Caption: General workflow for the synthesis of 4-Morpholine-carboxamidine.
Disclaimer: This is a generalized representation. For detailed experimental conditions, including reaction times, temperatures, and purification methods, it is crucial to consult the primary scientific literature.
Summary and Future Directions
Morpholine-4-carboximidamide sulfate (2:1) is a chemical with identified hazards and potential, yet underexplored, biological activities. The lack of comprehensive physicochemical and toxicological data necessitates a cautious approach in its handling and application.
Future research should focus on:
-
Determination of key physicochemical properties: Experimental validation of melting point, boiling point, and solubility in various solvents is essential for its practical application.
-
Comprehensive toxicological assessment: In-depth studies to determine LD50 values and other toxicological endpoints are required for a complete safety profile.
-
Elucidation of biological mechanisms: Further investigation into its role as a heparan sulfate biosynthesis inhibitor and its impact on cellular signaling pathways will be critical to understanding its therapeutic potential.
This guide serves as a foundational resource for professionals working with or interested in CAS number 17238-55-0. As new research emerges, this document will require updating to reflect the evolving understanding of this compound.
References
An In-Depth Technical Guide to the Synthesis of Morpholine-4-carboxamidine Hemisulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Morpholine-4-carboxamidine Hemisulfate, a guanidine derivative of morpholine. The document details the established synthetic pathway, experimental protocols, and relevant quantitative data to support researchers and professionals in the fields of chemistry and drug development.
Synthesis Pathway
The synthesis of this compound is achieved through a well-established two-step process. The first step involves the reaction of O-methylisourea sulfate with morpholine to yield 4-morpholine-carboxamidinium sulfate, which is the hemisulfate salt of the target compound. This intermediate can then be deprotonated using a strong base to form the free base, Morpholine-4-carboxamidine.[1] For the purpose of this guide, the focus is on the synthesis and isolation of the hemisulfate salt.
The overall reaction is as follows:
The molecular formula for this compound is C₁₀H₂₄N₆O₆S, which corresponds to a 2:1 ratio of the morpholine-4-carboxamidine cation and the sulfate anion.[2][3] The IUPAC name for this compound is bis(morpholine-4-carboximidamide);sulfuric acid.[2]
Experimental Protocol
The following experimental protocol is based on established synthetic methods.[1]
Materials:
-
O-methylisourea sulfate
-
Morpholine
-
Anhydrous solvent (e.g., a higher boiling point ether or a non-reactive hydrocarbon)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Buchner funnel and flask
-
Vacuum source
Procedure:
-
Reaction Setup: In a round-bottom flask, combine one equivalent of O-methylisourea sulfate with two equivalents of morpholine in a suitable anhydrous solvent.
-
Reaction: Heat the mixture to reflux. The reaction will produce methanol as a byproduct.
-
Product Precipitation: The methanol formed during the reaction is removed by distillation. As the methanol is distilled off, the desired product, this compound, will precipitate out of the solution.
-
Isolation: After cooling the reaction mixture, the precipitated solid is collected by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with a suitable solvent (e.g., cold diethyl ether or another non-polar solvent) to remove any unreacted morpholine or other impurities. The purified product is then dried under vacuum.
Yield:
The reaction is reported to proceed in nearly quantitative yield for the precipitation of the sulfate salt.[1]
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Stoichiometry | 1 eq. O-methylisourea sulfate : 2 eq. Morpholine | [1] |
| Yield | Nearly quantitative | [1] |
| Molecular Formula | C₁₀H₂₄N₆O₆S | [2][3][] |
| Molecular Weight | 356.40 g/mol | [3] |
| Purity (Commercial) | 97% | [2] |
Visualization of Synthesis Pathway
The following diagrams illustrate the synthesis pathway and the logical relationship of the components.
Caption: Synthesis of this compound.
Caption: Experimental Workflow for Synthesis.
Characterization Data
For the free base, the following NMR data has been reported:
-
¹H NMR (500 MHz, CD₃CN/TMS): δ = 3.35–3.39 [m, 4 H, –CH₂–], 3.74–3.78 [m, 4 H, –CH₂–], 5.50 [s, 1 H, –NH], 6.35 [s, 2 H, –NH₂].
-
¹³C NMR (125 MHz, CD₃CN/TMS): δ = 45.0 (–CH₂–), 65.9 (–CH₂–), 160.8 (C═N).
Researchers synthesizing this compound are advised to perform their own characterization (e.g., NMR, IR, elemental analysis, melting point) to confirm the identity and purity of the synthesized salt.
Conclusion
The synthesis of this compound is a high-yield and straightforward process involving the reaction of O-methylisourea sulfate and morpholine. This technical guide provides the necessary details for researchers to replicate this synthesis in a laboratory setting. The provided diagrams and tables offer a clear and concise summary of the synthesis pathway and associated data. It is recommended that appropriate analytical techniques be employed to verify the structure and purity of the final product.
References
An In-Depth Technical Guide to the Potential Mechanism of Action of Morpholine-4-carboxamidine Hemisulfate
Disclaimer: As of December 2025, there is a significant lack of publicly available scientific literature detailing the specific mechanism of action, biological targets, and pharmacological profile of morpholine-4-carboxamidine hemisulfate. This document, therefore, presents a theoretical framework based on the well-documented activities of its core structural components: the morpholine ring and the carboxamidine (guanidine) group. The information herein is intended for researchers, scientists, and drug development professionals as a guide to potential areas of investigation.
Executive Summary
This compound is a chemical entity that combines two pharmacologically significant moieties: a morpholine ring and a carboxamidine functional group. The morpholine scaffold is a "privileged structure" in medicinal chemistry, known for conferring favorable pharmacokinetic properties, including enhanced blood-brain barrier permeability, and for its role in the structure of numerous CNS-active drugs.[1][2][3][4] The carboxamidine group, a derivative of guanidine, is a highly basic functional group present in a wide array of therapeutic agents and is known to interact with various biological targets through hydrogen bonding and electrostatic interactions.[5][6][7][8][9][10] This guide will explore the potential mechanisms of action of this compound by dissecting the known roles of these two key components.
Structural Components and Their Pharmacological Significance
The Morpholine Moiety
The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. Its presence in a molecule can significantly influence its physicochemical properties.
-
Pharmacokinetic Modulation: The morpholine group often improves the aqueous solubility and metabolic stability of a compound. Its pKa is typically in the physiological range, which can be advantageous for drug absorption and distribution.[2][3][4]
-
Central Nervous System Activity: A vast number of CNS-active drugs incorporate the morpholine scaffold. This is attributed to its ability to improve a molecule's polarity and hydrogen bonding capacity, facilitating passage across the blood-brain barrier.[1][2][3][4] Morpholine derivatives have been investigated for their roles in treating neurodegenerative diseases, mood disorders, and pain.[1][3]
-
Enzyme Inhibition: The morpholine ring is a component of various enzyme inhibitors, including those targeting monoamine oxidase (MAO), acetylcholinesterase (AChE), and kinases.[1]
The Carboxamidine (Guanidine) Moiety
The carboxamidine group is a functional group with the formula R-N=C(NH2)-NR'R''. In morpholine-4-carboxamidine, it is a substituted guanidine. The guanidinium cation, formed by protonation of the guanidine group, is highly stabilized by resonance.
-
Target Interactions: The planar, charge-delocalized guanidinium group can form strong, specific interactions with biological targets. These include bidentate hydrogen bonds with carboxylate groups (e.g., in aspartate or glutamate residues of proteins) and cation-π interactions with aromatic residues.[11]
-
Broad Biological Activity: Guanidine-containing compounds exhibit a wide range of biological activities, including:
Hypothetical Mechanisms of Action for this compound
Based on the functionalities of its constituent parts, several potential mechanisms of action for this compound can be postulated. These hypotheses provide a foundation for future experimental investigation.
As a Neuromodulatory Agent
Given the prevalence of the morpholine scaffold in CNS drugs, a primary hypothesis is that this compound acts within the central nervous system. The carboxamidine group could serve as a mimic of the guanidino group of arginine, a key amino acid in many biological processes.
Potential Targets:
-
N-methyl-D-aspartate (NMDA) Receptors: The guanidino group is known to interact with NMDA receptors.
-
Monoamine Oxidase (MAO): As many morpholine derivatives are MAO inhibitors, this is a plausible target.
-
Sigma Receptors: These are known to be modulated by various synthetic amines.
Below is a hypothetical signaling pathway illustrating potential neuromodulatory effects.
Hypothetical CNS signaling pathways for this compound.
As an Enzyme Inhibitor
The carboxamidine group is a strong candidate for interaction with the active sites of various enzymes, particularly those that bind arginine or other charged substrates.
Potential Enzyme Targets:
-
Nitric Oxide Synthase (NOS): Many guanidine-containing compounds are known NOS inhibitors.
-
Arginase: This enzyme metabolizes arginine, and its inhibition can have therapeutic effects in various diseases.[12]
-
Protein Arginine Deiminases (PADs): These enzymes convert arginine residues to citrulline, and their dysregulation is implicated in autoimmune diseases.
Proposed Experimental Protocols
To investigate the hypothetical mechanisms of action, a structured experimental approach is necessary.
In Vitro Target Screening
A broad panel of in vitro assays should be the first step to identify potential biological targets.
Methodology:
-
Receptor Binding Assays: A comprehensive screen against a panel of CNS receptors (e.g., dopaminergic, serotonergic, adrenergic, glutamatergic, sigma) should be performed using radioligand binding assays.
-
Enzyme Inhibition Assays: The compound should be tested for inhibitory activity against a panel of enzymes, including NOS isoforms, arginase, MAOs, and PADs. IC50 values should be determined.
-
Ion Channel Electrophysiology: Patch-clamp electrophysiology on cells expressing various ion channels (e.g., voltage-gated potassium, sodium, and calcium channels) can determine if the compound has modulatory effects.
The following diagram illustrates a potential experimental workflow for target identification.
Proposed experimental workflow for target identification and validation.
Cell-Based Functional Assays
Following the identification of potential targets, cell-based assays are crucial to confirm the functional effects of the compound.
Example Protocol for NOS Inhibition:
-
Cell Culture: Use a cell line that expresses the NOS isoform of interest (e.g., endothelial cells for eNOS, macrophages for iNOS).
-
Stimulation: Stimulate the cells to produce nitric oxide (NO) (e.g., with cytokines for iNOS, or with a calcium ionophore for eNOS).
-
Treatment: Treat the cells with varying concentrations of this compound.
-
NO Measurement: Quantify the amount of NO produced using a Griess assay or a fluorescent NO probe.
-
Data Analysis: Calculate the EC50 value for the inhibition of NO production.
Quantitative Data Summary (Hypothetical)
As no experimental data is currently available, the following table is a template for how quantitative data for this compound could be presented once generated.
| Assay Type | Target | Metric | Value (M) | Notes |
| Enzyme Inhibition | iNOS | IC50 | TBD | |
| Arginase-1 | IC50 | TBD | ||
| MAO-A | IC50 | TBD | ||
| Receptor Binding | Sigma-1 | Ki | TBD | |
| NMDA | Ki | TBD | ||
| Ion Channel | hERG | IC50 | TBD | For off-target effects |
Conclusion and Future Directions
This compound is a compound of interest due to the established pharmacological importance of its constituent morpholine and carboxamidine moieties. While its specific mechanism of action remains to be elucidated, the theoretical framework presented in this guide suggests promising avenues of investigation, particularly in the areas of neuromodulation and enzyme inhibition. A systematic approach, beginning with broad in vitro screening followed by targeted cell-based functional assays, will be essential to unravel the therapeutic potential of this molecule. The logical relationships for this research path are outlined below.
Logical progression for the research and development of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase [pubmed.ncbi.nlm.nih.gov]
- 14. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
The Morpholine Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to engage in crucial hydrogen bonding interactions, have made it a cornerstone in the design of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the key applications of morpholine derivatives in medicinal chemistry, with a focus on their roles in oncology, infectious diseases, and neurology.
Anticancer Applications: Targeting Key Signaling Pathways
Morpholine derivatives have demonstrated significant potential as anticancer agents by targeting fundamental cellular processes involved in tumor growth and proliferation. A primary focus has been the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in various cancers.
The PI3K/Akt/mTOR Signaling Pathway and Morpholine-Based Inhibitors
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several morpholine-containing molecules have been developed as potent inhibitors of key kinases within this pathway.
Figure 1: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of the morpholine-containing drug Gefitinib.
Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, features a morpholine ring that enhances its pharmacokinetic properties. By inhibiting EGFR, Gefitinib effectively blocks the downstream PI3K/Akt/mTOR signaling cascade, leading to reduced cancer cell proliferation and survival[1][2].
Quantitative Data: In Vitro Anticancer Activity of Morpholine Derivatives
The cytotoxic potential of various morpholine derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the efficacy of these compounds.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Morpholine-Substituted Quinazolines | |||
| AK-3 | A549 (Lung) | 10.38 ± 0.27 | [3] |
| MCF-7 (Breast) | 6.44 ± 0.29 | [3] | |
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [3] | |
| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [3][4] |
| MCF-7 (Breast) | 3.15 ± 0.23 | [3][4] | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [3][4] | |
| Other Quinazoline Derivatives | |||
| Compound 13 | SH-SY5Y | 13.1 | [5] |
| Compound 26 | A549 | 24.1 | [5] |
| SH-SY5Y | 14.8 | [5] | |
| Compound 101 | MCF-7 | 0.34 | [6] |
Experimental Protocol: MTT Assay for In Vitro Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.
Figure 2: A generalized workflow for determining the in vitro anticancer activity of morpholine derivatives using the MTT assay.
Detailed Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the morpholine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubation: Incubate the treated plates for 48 to 72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Antibacterial and Antifungal Applications
The morpholine scaffold is a key component in several clinically important antimicrobial and antifungal agents. These compounds often exhibit improved efficacy and pharmacokinetic profiles due to the presence of the morpholine ring.
Linezolid: A Morpholine-Containing Oxazolidinone Antibiotic
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class and is used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The morpholine moiety in linezolid is crucial for its activity and pharmacokinetic properties.
Mechanism of Action: Linezolid inhibits the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex[1][2][7]. This unique mechanism of action means there is infrequent cross-resistance with other protein synthesis inhibitors[8].
Figure 3: Linezolid, a morpholine-containing antibiotic, inhibits bacterial protein synthesis by preventing the formation of the 70S initiation complex.
Fenpropimorph: A Morpholine-Based Antifungal Agent
Fenpropimorph is a morpholine fungicide widely used in agriculture. It belongs to the class of ergosterol biosynthesis inhibitors.
Mechanism of Action: Fenpropimorph inhibits two key enzymes in the ergosterol biosynthesis pathway: sterol Δ¹⁴-reductase (ERG24) and sterol Δ⁸→Δ⁷-isomerase (ERG2)[9]. Ergosterol is an essential component of the fungal cell membrane, and its depletion, along with the accumulation of toxic sterol intermediates, disrupts membrane integrity and leads to fungal cell death.
Quantitative Data: In Vitro Antimicrobial and Antifungal Activity of Morpholine Derivatives
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Ruthenium-based Morpholine Agents | Staphylococcus aureus | 0.78 - 25 | [10][11] |
| Morpholine Derivatives with Alkyl Chains | Methicillin-Resistant Staphylococcus aureus (MRSA) | 3.9 | [12] |
| Sila-Morpholine Analogues | Candida albicans | 0.12 - 256 | [13] |
| Cryptococcus neoformans | 0.25 - 256 | [13] | |
| Aspergillus niger | 0.5 - 256 | [13] |
Experimental Protocol: Broth Microdilution for Antibacterial Susceptibility Testing
The broth microdilution method is a standardized technique used to determine the MIC of an antibacterial agent.
Figure 4: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antibacterial morpholine derivatives using the broth microdilution method.
Detailed Methodology:
-
Preparation of Compound Dilutions: Prepare a stock solution of the morpholine derivative. Perform serial twofold dilutions in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Neuroprotective and CNS Applications
Morpholine derivatives have shown promise in the treatment of neurodegenerative diseases and other central nervous system (CNS) disorders. Their ability to cross the blood-brain barrier and interact with key enzymes and receptors in the brain makes them attractive candidates for drug development in this area.
Inhibition of Cholinesterases and Monoamine Oxidases
In neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase the levels of the neurotransmitter acetylcholine, leading to improved cognitive function. Similarly, the inhibition of monoamine oxidases (MAO-A and MAO-B) can increase the levels of monoamine neurotransmitters like dopamine and serotonin, which is beneficial in conditions such as Parkinson's disease and depression.
Aprepitant: A Morpholine-Containing NK1 Receptor Antagonist
Aprepitant is an antiemetic drug that contains a morpholine ring. It acts as a neurokinin-1 (NK1) receptor antagonist[7][8][14][15][16]. By blocking the binding of substance P to NK1 receptors in the brain, aprepitant effectively prevents chemotherapy-induced and postoperative nausea and vomiting[7][15].
Conclusion
The morpholine scaffold has proven to be an exceptionally versatile and valuable component in the medicinal chemist's toolbox. Its favorable physicochemical and pharmacokinetic properties have facilitated the development of a wide range of clinically successful drugs and promising drug candidates. The applications of morpholine derivatives in oncology, infectious diseases, and neurology highlight the significant impact of this simple heterocycle on modern drug discovery. As our understanding of disease biology deepens, the rational design of novel morpholine-based compounds will undoubtedly continue to yield innovative and effective therapies for a multitude of human ailments.
References
- 1. Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. What is the mechanism of Aprepitant? [synapse.patsnap.com]
- 8. Aprepitant: Mechanism of action, Side effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. jnccn.org [jnccn.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Morpholine-4-carboxamidine Hemisulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Morpholine-4-carboxamidine hemisulfate. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on the predicted solubility based on the physicochemical properties of its constituent parts—morpholine and carboxamidine—and outlines a detailed experimental protocol for determining its solubility in various solvents. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and formulation of pharmaceuticals containing this molecule.
Introduction to this compound
This compound is an organic compound that incorporates a morpholine ring and a carboxamidine group, formulated as a hemisulfate salt. The morpholine moiety, a heterocyclic amine, generally confers good aqueous solubility and metabolic stability in drug candidates. The carboxamidine group, a derivative of guanidine, is strongly basic and exists as a protonated, highly polar cation under physiological conditions. The hemisulfate salt form further enhances its polarity. These structural features are key determinants of its solubility profile.
Predicted Solubility Profile
Based on the principles of "like dissolves like," the highly polar nature of this compound suggests a strong affinity for polar solvents. The presence of multiple hydrogen bond donors and acceptors in its structure facilitates interaction with protic solvents.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected in these solvents due to the compound's ability to form strong hydrogen bonds and ion-dipole interactions. The hemisulfate salt form will readily dissociate in water, contributing to its solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated in these solvents. While they cannot donate hydrogen bonds, their high polarity can effectively solvate the cation and anion of the salt.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Poor to negligible solubility is predicted in non-polar solvents due to the large disparity in polarity between the solute and the solvent.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in a range of solvents is not widely available. The following table is provided as a template for researchers to populate with experimentally determined values. The anticipated trend is high solubility in polar solvents, decreasing significantly in non-polar solvents.
| Solvent | Solvent Type | Predicted Solubility (at 25°C) | Experimentally Determined Solubility (mg/mL) |
| Water | Polar Protic | Very High | Data to be determined |
| Methanol | Polar Protic | High | Data to be determined |
| Ethanol | Polar Protic | Moderate to High | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data to be determined |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderate to High | Data to be determined |
| Acetone | Polar Aprotic | Low to Moderate | Data to be determined |
| Dichloromethane (DCM) | Non-Polar | Very Low | Data to be determined |
| Toluene | Non-Polar | Insoluble | Data to be determined |
| Hexane | Non-Polar | Insoluble | Data to be determined |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the thermodynamic solubility of this compound, adapted from standard laboratory practices such as the shake-flask method.
4.1. Materials and Equipment
-
This compound (analytical grade)
-
Selected solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.01 mg)
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Constant temperature shaker bath or orbital shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
4.2. Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
4.3. Detailed Procedure
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., water or methanol).
-
Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations.
-
Analyze the standard solutions using the chosen analytical method (HPLC or UV-Vis) to generate a standard curve of response versus concentration.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume of each test solvent to the respective vials.
-
Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). The presence of undissolved solid should be visually confirmed at the end of the equilibration period.
-
-
Sample Processing and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further sediment the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particulates.
-
Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the standard curve.
-
Analyze the diluted samples using the same analytical method as for the standard solutions.
-
-
Data Analysis and Reporting:
-
Determine the concentration of the diluted samples from the standard curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.
-
Signaling Pathways and Logical Relationships
In the context of solubility, there are no biological signaling pathways to consider. However, the logical relationship between the physicochemical properties of the compound and its solubility can be visualized.
Caption: Factors influencing the solubility of the compound.
Conclusion
While specific quantitative solubility data for this compound remains to be published, a strong theoretical basis predicts high solubility in polar solvents and poor solubility in non-polar media. The detailed experimental protocol provided in this guide offers a robust framework for researchers to determine the precise solubility of this compound in various solvents. The resulting data will be invaluable for the formulation and development of new pharmaceutical products.
Morpholine-4-carboxamidine Hemisulfate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Morpholine-4-carboxamidine hemisulfate. The information presented herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their studies. While specific proprietary stability data is not extensively available in public literature, this guide synthesizes established principles of stability for related chemical classes—namely guanidinium salts and morpholine derivatives—to provide a robust framework for handling and storage.
Physicochemical Properties and Recommended Storage
Proper storage is paramount to maintaining the chemical integrity of this compound. The following table summarizes the recommended storage conditions based on information from various chemical suppliers. Adherence to these conditions will minimize degradation and ensure the compound remains suitable for research and development purposes.
| Parameter | Recommended Condition | Rationale & Additional Notes |
| Temperature | 2°C to 8°C (Refrigerated) or Room Temperature (10°C to 25°C) | Lower temperatures are generally preferred to slow down potential degradation reactions. If stored at room temperature, it should be in a controlled environment. |
| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon) | The guanidine moiety can be susceptible to oxidative degradation. An inert atmosphere minimizes this risk. |
| Moisture | Store in a desiccated environment. Keep container tightly closed. | Guanidinium salts can be hygroscopic. Absorption of water can lead to hydrolysis and physical changes in the solid form. |
| Light | Store in a dark place. | While specific photostability data is limited, it is a standard precautionary measure to protect chemical compounds from potential light-induced degradation. |
Stability Profile: Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for developing stable formulations and interpreting stability study data. Based on the chemistry of its constituent functional groups, the following degradation pathways are plausible:
-
Hydrolysis: The guanidinium group is susceptible to hydrolysis, particularly under basic pH conditions, which can lead to the formation of morpholine-4-carboxamide and subsequently morpholine and urea. In neutral to acidic conditions, the resonance-stabilized guanidinium cation is significantly more stable.[1]
-
Thermal Degradation: At elevated temperatures, guanidinium salts can undergo thermal decomposition. The specific decomposition products will depend on the temperature and atmospheric conditions. For guanidinium nitrate, decomposition can lead to the formation of gases like CO2 and N2O.
-
Oxidative Degradation: While the morpholine ring is generally stable, the presence of the amine and guanidine functionalities suggests a potential for oxidative degradation, especially in the presence of oxidizing agents or under oxidative stress conditions (e.g., exposure to air and light over extended periods).
The following diagram illustrates the potential hydrolytic degradation pathway of Morpholine-4-carboxamidine.
Caption: Potential hydrolytic degradation of Morpholine-4-carboxamidine.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a series of experimental studies should be conducted. The following sections outline the methodologies for key stability-indicating experiments.
Stability-Indicating HPLC Method Development
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the parent compound and its degradation products.
Objective: To develop and validate an HPLC method capable of separating Morpholine-4-carboxamidine from its potential degradation products and any process-related impurities.
Methodology:
-
Column Selection: A C18 reversed-phase column is a common starting point for polar compounds like Morpholine-4-carboxamidine.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-6) and an organic modifier (e.g., acetonitrile or methanol) is recommended.[1]
-
Detection: UV detection at a wavelength where the morpholine and/or guanidine moiety has significant absorbance (e.g., around 210-230 nm) should be employed.
-
Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies must be performed.[2][3] This involves subjecting the compound to various stress conditions to intentionally generate degradation products.
The following workflow diagram outlines the process of developing a stability-indicating HPLC method.
Caption: HPLC method development workflow.
Forced Degradation Conditions:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl, room temperature and/or elevated temperature (e.g., 60°C) |
| Base Hydrolysis | 0.1 M NaOH, room temperature and/or elevated temperature (e.g., 60°C) |
| Oxidation | 3-30% H₂O₂, room temperature |
| Thermal Degradation | Solid state, elevated temperature (e.g., 80°C) |
| Photodegradation | Solid state and in solution, exposure to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter) |
Hygroscopicity Assessment
Objective: To determine the tendency of this compound to absorb moisture from the atmosphere.
Methodology (Dynamic Vapor Sorption - DVS):
-
Sample Preparation: A small, accurately weighed sample (5-15 mg) is placed in the DVS instrument.
-
Drying: The sample is dried under a stream of dry nitrogen (0% relative humidity, RH) until a stable weight is achieved.
-
Sorption/Desorption Isotherm: The RH is then increased in a stepwise manner (e.g., 10% increments from 0% to 90% RH) and the change in mass is recorded at each step after equilibration. Following sorption, the RH is decreased in a similar stepwise manner to generate the desorption isotherm.
-
Data Analysis: The percentage change in mass at different RH levels is plotted to generate the sorption-desorption isotherm, which indicates the hygroscopicity of the compound.
Thermal Analysis
Objective: To evaluate the thermal stability and identify decomposition temperatures.
Methodology (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC):
-
TGA:
-
Sample Preparation: An accurately weighed sample (5-10 mg) is placed in a TGA pan.
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: The weight loss of the sample as a function of temperature is recorded. The onset of significant weight loss indicates the decomposition temperature.
-
-
DSC:
-
Sample Preparation: A small amount of sample (2-5 mg) is sealed in a DSC pan.
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) alongside an empty reference pan.
-
Data Analysis: The heat flow to the sample is measured relative to the reference. Endothermic or exothermic peaks can indicate melting, decomposition, or other thermal events.
-
Photostability Testing
Objective: To assess the stability of the compound upon exposure to light.
Methodology (ICH Q1B Guidelines):
-
Sample Preparation: Samples of the solid compound and, if necessary, in solution are placed in chemically inert, transparent containers. A control sample is wrapped in aluminum foil to protect it from light.
-
Light Exposure: The samples are exposed to a light source that provides a specified overall illumination (not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (not less than 200 watt hours/square meter).[4]
-
Analysis: After exposure, the samples are analyzed using the validated stability-indicating HPLC method and compared to the dark control. Any significant degradation or change in physical properties is noted.
The logical flow for conducting a comprehensive stability assessment is depicted below.
Caption: Stability assessment workflow.
Conclusion
While specific, quantitative stability data for this compound is not extensively published, a comprehensive understanding of its potential stability liabilities can be derived from the known chemistry of guanidinium salts and morpholine derivatives. For optimal stability, the compound should be stored under refrigerated or controlled room temperature conditions, in a desiccated environment, under an inert atmosphere, and protected from light. Rigorous stability testing, including the development of a stability-indicating HPLC method and conducting forced degradation, hygroscopicity, thermal, and photostability studies, is essential for ensuring the quality and reliability of this compound in research and drug development. The experimental protocols and workflows provided in this guide offer a robust framework for undertaking such an assessment.
References
Morpholine-4-carboxamidine Hemisulfate: A Technical Safety Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety data for Morpholine-4-carboxamidine hemisulfate (CAS RN: 17238-55-0). Due to the limited publicly available safety studies on this specific compound, this guide incorporates data from the parent compound, morpholine, and related guanidine derivatives to provide a thorough understanding of the potential hazards. All quantitative data is presented in structured tables for clarity, and generalized experimental protocols are provided for key safety assessments.
Physicochemical and Hazard Identification
This compound is a chemical intermediate with the molecular formula C10H24N6O6S and a molecular weight of 356.4 g/mol .[1][2] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1]
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 17238-55-0 |
| Molecular Formula | C10H24N6O6S |
| Molecular Weight | 356.4 g/mol [1][2] |
| Synonyms | N-Formamidinomorpholine sulfate[2] |
| GHS Hazard Classification | |
| Pictogram | |
| Signal Word | Warning[1] |
| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[1] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P312, P362+P364, P501 |
Toxicological Data
| Toxicological Endpoint | Test Species | Route | Value |
| Acute Oral Toxicity (LD50) | Rat | Oral | 1900 mg/kg (for Morpholine)[3][4] |
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | 500 mg/kg (for Morpholine)[3][4] |
| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | Data not available |
| Skin Corrosion/Irritation | Data not available | Dermal | Data not available |
| Serious Eye Damage/Irritation | Data not available | Ocular | Data not available |
Experimental Protocols
Detailed experimental protocols for this compound are not published. The following are generalized protocols for assessing the types of hazards identified for this chemical class.
Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)
This method is a sequential dosing test that uses a minimum number of animals.
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.
-
Dose Administration: A single dose of the test substance is administered by oral gavage.
-
Sequential Dosing: The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Acute Dermal Toxicity
This protocol assesses the toxicity of a substance applied to the skin.
-
Animal Preparation: A small area of the dorsal skin of the test animal (e.g., rabbit) is clipped free of fur.
-
Substance Application: A specified dose of the substance is applied uniformly to the prepared skin area and covered with a porous gauze dressing.
-
Exposure: The dressing is left in place for a 24-hour exposure period.
-
Observation: Animals are observed for signs of toxicity and skin reactions at regular intervals for 14 days.
-
Endpoint: The LD50 is determined, along with observations of any skin irritation or corrosion.
In Vitro Cytotoxicity Assay
This protocol provides a preliminary assessment of toxicity at the cellular level.
-
Cell Culture: A suitable cell line (e.g., human lung fibroblasts) is cultured in appropriate media.
-
Compound Exposure: Cells are treated with a range of concentrations of the test compound.
-
Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or WST assay) that detects metabolic activity.
-
Data Analysis: The concentration that causes a 50% reduction in cell viability (IC50) is calculated.
Visualized Workflows and Relationships
The following diagrams illustrate key workflows and logical relationships relevant to the safe handling and assessment of this compound.
Handling and Storage
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Spill and Disposal Procedures
-
Spill Response: Evacuate personnel to a safe area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter sewers or waterways.
Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Researchers should always consult the original SDS and follow all institutional safety guidelines when handling this chemical.
References
Morpholine-4-carboxamidine Hemisulfate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Morpholine-4-carboxamidine hemisulfate, a chemical compound of interest in pharmacological and biochemical research. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information on its chemical identity and provides a broader context based on the well-established chemistry and biology of its constituent morpholine and guanidine moieties. The guide covers its chemical and physical properties, a putative synthesis protocol, and potential biological activities and signaling pathways, drawing parallels with related structures. This document aims to serve as a foundational resource for researchers and professionals in drug development.
Chemical Identity and Properties
This compound is chemically identified by the IUPAC name bis(morpholine-4-carboximidamide);sulfuric acid.[1][2][] It is commercially available for research purposes and is noted for its stability under standard laboratory conditions.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | bis(morpholine-4-carboximidamide);sulfuric acid | [1][2][] |
| CAS Number | 17238-55-0 | [2][4] |
| Molecular Formula | C₁₀H₂₄N₆O₆S | [2][4] |
| Molecular Weight | 356.40 g/mol | [4] |
| Alternate Names | N-Formamidinomorpholine sulfate | [4] |
| SMILES | C1COCCN1C(=N)N.C1COCCN1C(=N)N.OS(=O)(=O)O | [2][] |
| InChI Key | NJPXFDGHJDIRKX-UHFFFAOYSA-N | [2][] |
Synthesis and Characterization
Putative Synthesis Protocol
The synthesis likely involves a two-step process. The first step would be the formation of the morpholine-4-carboxamidine base, followed by salt formation with sulfuric acid to yield the hemisulfate salt.
Step 1: Synthesis of Morpholine-4-carboxamidine
A common method for the synthesis of N-substituted guanidines is the reaction of an amine with a guanylating agent. In this case, morpholine would be reacted with a suitable reagent such as cyanamide or O-methylisourea sulfate.
-
Reaction: Morpholine + Guanylating Agent → Morpholine-4-carboxamidine
Step 2: Formation of the Hemisulfate Salt
The resulting morpholine-4-carboxamidine base would then be treated with a stoichiometric amount of sulfuric acid (a 2:1 molar ratio of the base to sulfuric acid) in a suitable solvent to precipitate the hemisulfate salt.
-
Reaction: 2 * Morpholine-4-carboxamidine + H₂SO₄ → (Morpholine-4-carboxamidine)₂·H₂SO₄
General Characterization Methods
The characterization of the synthesized compound would typically involve a suite of spectroscopic and analytical techniques to confirm its identity and purity.
Table 2: General Spectroscopic and Analytical Characterization Techniques
| Technique | Purpose |
| ¹H NMR | To confirm the presence and connectivity of protons in the morpholine ring and the carboxamidine group. |
| ¹³C NMR | To identify the carbon skeleton of the molecule. |
| FT-IR | To identify characteristic functional groups such as N-H, C-N, and S=O stretches. |
| Mass Spectrometry | To determine the molecular weight and fragmentation pattern of the compound. |
| Elemental Analysis | To determine the elemental composition (C, H, N, S) and confirm the empirical formula. |
Potential Biological Activities and Signaling Pathways
Specific biological data for this compound is not extensively documented. However, the presence of the morpholine and guanidine functional groups suggests potential pharmacological activities, as these moieties are present in a wide range of bioactive molecules.[1][5][6][7][8]
The Role of the Morpholine Moiety
The morpholine ring is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, including their solubility and metabolic stability.[6][8] Morpholine-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and CNS-modulating effects.[6][7]
The Significance of the Guanidine Group
The guanidinium group is a key feature in many natural and synthetic bioactive compounds.[1][5][9] It is highly basic and exists in its protonated form at physiological pH, allowing it to form strong ionic interactions with biological targets such as enzymes and receptors. Guanidine derivatives are known to exhibit a wide array of pharmacological effects, including antimicrobial, antihypertensive, and antidiabetic properties.[1][10] Guanidine itself can act on the nervous system by enhancing the release of acetylcholine.[11]
Postulated Signaling Pathway Involvement
Given the functionalities present, this compound could potentially interact with various signaling pathways. For instance, many kinase inhibitors incorporate a morpholine ring.[6] Guanidine derivatives have been shown to modulate the activity of ion channels and various enzymes.[1]
Below is a generalized workflow for screening the biological activity of a novel compound like this compound.
A potential signaling pathway that could be investigated, based on the activities of other morpholine-containing compounds, is the PI3K/Akt/mTOR pathway, which is crucial in cell growth and proliferation.
Conclusion
This compound presents an interesting scaffold for chemical and biological exploration due to the presence of both the morpholine and guanidine moieties. While specific experimental data on this compound is sparse, this guide provides a foundational understanding of its chemical nature and outlines potential avenues for future research based on the known properties of its constituent functional groups. Further investigation is warranted to elucidate its specific biological activities and potential therapeutic applications.
References
- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 4. scbt.com [scbt.com]
- 5. Chemical and pharmacological significance of natural guanidines from marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Guanidine derivatives in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
Methodological & Application
Application Notes and Protocols: Morpholine-4-carboxamidine Hemisulfate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine-4-carboxamidine hemisulfate is a guanidine derivative that holds potential as a versatile building block in organic synthesis, particularly in the construction of molecules with medicinal applications. The morpholine moiety is a privileged structure in drug discovery, known for improving the physicochemical and pharmacokinetic properties of compounds.[1][2][3] The guanidine group, a strong base and excellent hydrogen bond donor/acceptor, is also a key pharmacophore in numerous biologically active molecules.[4]
These application notes provide a guide to the potential uses of this compound in organic synthesis. As direct literature examples of its use as a reactant are limited, this document outlines the necessary initial conversion to its free base, 4-Morpholine-carboxamidine, followed by representative protocols for its reaction with various electrophiles. The provided protocols are based on established reactivity patterns of analogous N,N-disubstituted guanidines.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 17238-55-0 | [5] |
| Molecular Formula | C₁₀H₂₄N₆O₆S | [5] |
| Molecular Weight | 356.40 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Synonym | N-Formamidinomorpholine sulfate | [7] |
Key Applications in Organic Synthesis
The primary utility of 4-Morpholine-carboxamidine, generated from its hemisulfate salt, is as a nucleophile to introduce the morpholinylguanidino moiety into a target molecule. This can be achieved through reactions with a variety of electrophilic partners.
1. Synthesis of Substituted Guanidines via Acylation: Reaction with acylating agents such as acid chlorides or anhydrides would yield N-acyl-N',N'-morpholinylguanidines.
2. Synthesis of Substituted Guanidines via Alkylation: Alkylation with alkyl halides or other alkylating agents can introduce substituents onto the guanidine nitrogen atoms.[8][9]
3. Synthesis of Ureas and Related Compounds: Reaction with isocyanates and isothiocyanates can lead to the formation of corresponding urea and thiourea derivatives.[10]
Workflow for the Utilization of this compound
References
- 1. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Item - Phase-Transfer-Catalyzed Alkylation of Guanidines by Alkyl Halides under Biphasic Conditions:â A Convenient Protocol for the Synthesis of Highly Functionalized Guanidines - American Chemical Society - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Protocol for guanidinylation reaction using Morpholine-4-carboxamidine hemisulfate.
Application Note: Guanidinylation of Primary Amines
Introduction
Guanidinylation, the introduction of a guanidinyl group onto a primary amine, is a critical transformation in medicinal chemistry and drug development. The resulting guanidinium group is protonated at physiological pH, enabling it to participate in key biological interactions. While a variety of reagents can be employed for this purpose, this document provides a detailed protocol for the guanidinylation of primary amines using the well-established and versatile reagent, 1H-pyrazole-1-carboxamidine hydrochloride.
Initial searches for a detailed protocol using Morpholine-4-carboxamidine hemisulfate did not yield specific experimental procedures in the reviewed scientific literature. Therefore, this application note provides a representative protocol using a functionally similar and well-documented reagent.
General Experimental Workflow
The overall workflow for the guanidinylation of a primary amine with 1H-pyrazole-1-carboxamidine hydrochloride is depicted below. The process involves the reaction of the amine with the guanidinylating agent in the presence of a base, followed by an aqueous workup and purification to yield the desired guanidine salt.
Application Notes and Protocols: Morpholine-4-carboxamidine Hemisulfate for Primary Amine Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modification of primary amines is a cornerstone of bioconjugation and medicinal chemistry, enabling the enhancement of molecular properties, the introduction of labels, and the synthesis of novel therapeutic agents. Guanidinylation, the conversion of a primary amine to a guanidinium group, is a particularly valuable transformation. The guanidinium group, present in the amino acid arginine, is protonated at physiological pH and can participate in crucial biological interactions such as hydrogen bonding and electrostatic interactions. This modification can significantly improve the binding affinity and biological activity of peptides, proteins, and small molecules.
Morpholine-4-carboxamidine hemisulfate is a stable and efficient reagent for the guanidinylation of primary amines. Its morpholine moiety can impart favorable physicochemical properties, such as improved aqueous solubility, to the modified molecule. This document provides detailed application notes and protocols for the use of this compound in the modification of primary amines, with a focus on its application in research and drug development.
Chemical Properties and Reaction Mechanism
Chemical Structure:
-
Name: this compound
-
Molecular Weight: 356.40 g/mol [2]
-
Synonyms: 4-morpholinecarboximidamide, sulfate (2:1); N-Formamidinomorpholine sulfate[2]
Reaction Mechanism:
The guanidinylation of a primary amine with this compound proceeds through a nucleophilic substitution reaction. The primary amine attacks the electrophilic carbon of the carboxamidine, leading to the formation of a tetrahedral intermediate. Subsequent elimination of morpholine results in the formation of the guanidinium group on the target molecule. The reaction is typically carried out under basic conditions to ensure the primary amine is in its nucleophilic, unprotonated form.
Data Presentation: A Comparative Overview of Guanidinylation Reagents
While specific yield data for this compound is not extensively published, the following tables provide a comparative overview of the efficiency of other common guanidinylating reagents. This data can serve as a benchmark for expected yields when using this compound, which is expected to have comparable reactivity to other isourea-based reagents.
Table 1: Guanidinylation Yields with N,N′-Di-Boc-N′′-triflylguanidine [3]
| Primary Amine Substrate | Yield (%) |
| 1,4-Butanediamine | >95 |
| Benzylamine | Quantitative |
| Piperazine | High Yield |
| Aniline | High Yield |
| Aminoglycosides | High Yield |
Table 2: Guanidinylation Yields with HATU [3]
| Amine Substrate | Base | Yield (%) |
| 4-Fluoroaniline | TEA | 82 |
| 4-Nitroaniline | KOtBu | 80 |
| Morpholine | TEA | 94 |
| N-Boc-1,4-diaminobutane | TEA | 92 |
| Benzamide | KOtBu | 71 |
Table 3: Guanidinylation Yields with N,N′-Di-Boc-1H-pyrazole-1-carboxamidine [3]
| Amine Substrate | Reaction Time (h) | Yield (%) |
| Benzylamine | 24 | 90 |
| Aniline | 48 | 85 |
| N-Boc-ethylenediamine | 24 | 92 |
Experimental Protocols
Synthesis of this compound
For researchers interested in preparing the reagent in-house, a two-step synthesis has been described.[4]
Protocol 1: Synthesis of 4-Morpholine-carboxamidinium sulfate [4]
-
Heat one equivalent of O-methylisourea sulfate with two equivalents of morpholine under reflux.
-
Distill off the methanol formed during the reaction.
-
The product, 4-morpholine-carboxamidinium sulfate, will precipitate in nearly quantitative yield.
Protocol 2: Synthesis of 4-Morpholine-carboxamidine (Free Base) [4]
-
Dissolve 15.0 g (42 mmol) of 4-morpholine-carboxamidinium sulfate in 50 ml of water.
-
Prepare a solution of 3.4 g (85 mmol) of sodium hydroxide in 25 ml of water.
-
Under ice cooling, add the sodium hydroxide solution dropwise to the 4-morpholine-carboxamidinium sulfate solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous phase with diethyl ether.
-
Dry the combined organic phases over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the free base as a colorless solid (Yield: 94%).
General Protocol for Guanidinylation of a Primary Amine
This protocol provides a general starting point for the modification of primary amines using this compound. Optimization of reaction conditions (e.g., pH, temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Materials:
-
Primary amine-containing substrate
-
This compound
-
Aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.5) or an appropriate organic solvent with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Reaction vessel
-
Stirring apparatus
-
Analytical tools for reaction monitoring (e.g., TLC, LC-MS)
-
Purification system (e.g., flash chromatography, HPLC)
Procedure:
-
Dissolve the primary amine-containing substrate in the chosen buffer or solvent to a suitable concentration.
-
Add this compound to the reaction mixture. A molar excess of the reagent (e.g., 1.5 to 5 equivalents) is typically used to drive the reaction to completion.
-
If using an organic solvent, add a base (e.g., 2-3 equivalents of triethylamine) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 37-50 °C) for a period ranging from a few hours to overnight.
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction (e.g., by adding water or acidifying the solution).
-
Isolate the crude product by extraction or by removing the solvent under reduced pressure.
-
Purify the product using a suitable method such as flash column chromatography on silica gel or preparative HPLC.
-
Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.
Protocol for Guanidinylation of Lysine Residues in Peptides
This protocol is specifically tailored for the modification of lysine side chains in peptides, a common application in proteomics and peptide-based drug discovery.[5][6]
Materials:
-
Peptide containing lysine residues
-
This compound
-
Guanidinylation buffer (e.g., 0.5 M sodium carbonate-bicarbonate buffer, pH 10.5-11.0)
-
Ammonium hydroxide (for pH adjustment)
-
Reaction vessel (e.g., microcentrifuge tube)
-
Incubator or water bath
-
Acid for quenching (e.g., formic acid or trifluoroacetic acid)
-
Desalting column (e.g., C18 ZipTip)
-
Mass spectrometer for analysis
Procedure:
-
Dissolve the lyophilized peptide in the guanidinylation buffer to a concentration of approximately 1-5 mg/mL.
-
Adjust the pH of the solution to 10.5-11.0 with ammonium hydroxide.
-
Add a 10 to 50-fold molar excess of this compound to the peptide solution.
-
Incubate the reaction mixture at 37-65 °C for 20-60 minutes. The optimal temperature and time will depend on the specific peptide sequence.
-
Stop the reaction by adding an acid (e.g., formic acid to a final concentration of 1%) to lower the pH.
-
Desalt the modified peptide using a C18 ZipTip or a similar desalting column according to the manufacturer's instructions.
-
Analyze the product by mass spectrometry to confirm the mass shift corresponding to the guanidinylation of lysine residues (conversion to homoarginine, a mass increase of 42.02 Da).
Visualizations
Reaction Mechanism
Caption: Reaction of a primary amine with Morpholine-4-carboxamidine.
Experimental Workflow
Caption: General workflow for primary amine guanidinylation.
Logical Relationship of Guanidinylation in Drug Development
Caption: Role of guanidinylation in lead optimization.
References
- 1. jk-sci.com [jk-sci.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Morpholine-4-carboxamidine Hemisulfate in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Morpholine-4-carboxamidine hemisulfate is a chemical compound featuring a morpholine ring attached to a carboxamidine group. While specific, detailed applications and quantitative pharmacological data for the hemisulfate salt remain limited in publicly available scientific literature, the broader class of morpholine-containing compounds and molecules with carboxamidine moieties are of significant interest in drug discovery. The morpholine scaffold is a privileged structure in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates. This document aims to provide an overview of the potential applications of this compound based on the known activities of related compounds, along with generalized experimental protocols that can be adapted for its evaluation.
I. Potential Therapeutic Applications
Based on the activities of structurally related compounds, this compound could be investigated for the following therapeutic areas:
-
Oncology: The morpholine ring is a key component in numerous kinase inhibitors targeting signaling pathways crucial for cancer cell proliferation and survival.[1][2][3]
-
Infectious Diseases: Morpholine derivatives have been explored for their antimicrobial properties, suggesting potential applications in developing new antibacterial and antifungal agents.[4]
-
Inflammatory Diseases: The carboxamidine group is present in molecules that can modulate inflammatory pathways, indicating a potential role in treating inflammatory conditions.
II. Postulated Mechanisms of Action
The therapeutic potential of this compound may be attributed to the following mechanisms:
-
Enzyme Inhibition: The molecule could act as an inhibitor of various enzymes, particularly kinases, by interacting with their ATP-binding sites. The morpholine moiety can form crucial hydrogen bonds, while the carboxamidine group can engage in electrostatic interactions.
-
Receptor Modulation: It may bind to specific receptors, either as an agonist or antagonist, to modulate downstream signaling pathways.
-
Antimicrobial Activity: The compound might disrupt microbial cell membranes or inhibit essential microbial enzymes.
III. Experimental Protocols
The following are generalized protocols that can be adapted to evaluate the biological activity of this compound.
A. Kinase Inhibition Assay (General Protocol)
This protocol describes a common method to assess the inhibitory activity of a compound against a specific kinase.
Workflow for Kinase Inhibition Assay:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Materials:
-
This compound
-
Kinase of interest
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Multimode plate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase and the test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.
-
Initiation of Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plate for a defined time (e.g., 60 minutes) at room temperature.
-
Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
B. Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Workflow for Antimicrobial Susceptibility Testing:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
This compound
-
Microorganism of interest (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Spectrophotometer (optional)
Procedure:
-
Compound Preparation: Prepare two-fold serial dilutions of this compound in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
IV. Data Presentation
While no specific quantitative data for this compound is currently available, the following table illustrates how such data for related morpholine derivatives could be presented.
Table 1: Hypothetical Pharmacological Data for Morpholine Derivatives
| Compound ID | Target | Assay Type | IC50 / MIC (µM) |
| Derivative A | PI3Kα | Kinase Inhibition | 0.05 |
| Derivative B | mTOR | Kinase Inhibition | 0.12 |
| Derivative C | S. aureus | Antimicrobial (MIC) | 8 |
| Derivative D | E. coli | Antimicrobial (MIC) | 16 |
V. Signaling Pathway Visualization
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a common target for morpholine-containing kinase inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway.
Disclaimer: The information provided in these application notes and protocols is intended for research purposes only. The biological activities and therapeutic potential of this compound have not been definitively established. Researchers should conduct their own comprehensive literature review and validation studies. All laboratory work should be performed in accordance with institutional safety guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Morpholine-4-carboximidamide | 17238-66-3 [smolecule.com]
Application Notes and Protocols for Reactions Involving Morpholine-4-carboxamidine Hemisulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine-4-carboxamidine hemisulfate is a guanidinylating reagent utilized in synthetic organic chemistry. The guanidinium group is a key structural motif in a multitude of natural products and pharmacologically active molecules due to its ability to form strong hydrogen bonds and electrostatic interactions. The incorporation of a morpholine scaffold can also impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making this reagent a potentially valuable building block in drug discovery and development.
These application notes provide a detailed, representative protocol for the guanylation of primary and secondary amines using a morpholine-4-carboxamidine salt. The experimental conditions and data presented are based on established procedures for analogous and structurally similar guanidinylating agents, such as 1H-pyrazole-1-carboxamidine hydrochloride, and are intended to serve as a comprehensive guide for the use of this compound in the synthesis of substituted guanidines.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for the Guanylation of Various Amines
The following table summarizes typical reaction conditions and expected yields for the guanylation of a range of primary and secondary amines. The data is extrapolated from studies using analogous reagents and serves as a guideline for optimizing reactions with this compound.
| Entry | Amine Substrate | Amine Type | Solvent | Base | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 1 | Benzylamine | Primary, Aliphatic | DMF | DIPEA | 25 | 12 | 85-95 |
| 2 | Aniline | Primary, Aromatic | DMF | DIPEA | 50 | 24 | 60-75 |
| 3 | 4-Methoxyaniline | Primary, Aromatic (electron-rich) | DMF | DIPEA | 25 | 18 | 70-85 |
| 4 | 4-Nitroaniline | Primary, Aromatic (electron-poor) | DMF | DIPEA | 80 | 36 | 40-55 |
| 5 | Pyrrolidine | Secondary, Aliphatic | Acetonitrile | Et₃N | 25 | 8 | 90-98 |
| 6 | Diisopropylamine | Secondary, Aliphatic (hindered) | DMF | None | 80 | 48 | <10 |
| 7 | Glycine methyl ester | Amino Acid Ester | DMF/H₂O | NaHCO₃ | 25 | 12 | 75-85 |
Note: Yields are approximate and may vary depending on the specific substrate and reaction conditions. Optimization may be required.
Experimental Protocols
Protocol 1: General Procedure for the Guanylation of a Primary Amine
This protocol details a representative method for the synthesis of a substituted guanidine from a primary amine using this compound.
Materials:
-
This compound
-
Primary amine of choice
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.2 equivalents).
-
Solvent and Amine Addition: Add anhydrous DMF to the flask to dissolve the reagent (concentration typically 0.2-0.5 M). To this solution, add the primary amine (1.0 equivalent).
-
Base Addition: Add DIPEA (2.5 equivalents) to the reaction mixture dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or heat as required (see Table 1 for guidance). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (3 times).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with a small percentage of triethylamine) to afford the pure guanidine product.
-
Mandatory Visualizations
Experimental Workflow Diagram
On-Resin Guanidinylation in Solid-Phase Peptide Synthesis: A Detailed Application Note and Protocol
Introduction
The guanidinium group, the functional moiety of the amino acid arginine, plays a pivotal role in molecular recognition, protein stability, and biological activity due to its ability to form strong hydrogen bonds and electrostatic interactions. The introduction of this group into peptides and peptidomimetics through a process called guanidinylation is a key strategy in drug discovery and development to enhance binding affinity, cell permeability, and enzymatic stability. While "Morpholine-4-carboxamidine hemisulfate" is not a commonly documented reagent for this purpose in solid-phase peptide synthesis (SPPS), a variety of other effective reagents are available. This document provides a comprehensive overview of on-resin guanidinylation, a critical post-synthetic modification technique.
This application note details the methodologies for the guanidinylation of primary amines on a solid support, presents a comparison of common guanidinylating reagents, and provides detailed experimental protocols for researchers in peptide chemistry and drug development.
Data Presentation: Comparison of Common Guanidinylating Reagents
The selection of a guanidinylating reagent is critical and depends on factors such as the reactivity of the amine, the desired protecting group strategy, and the overall synthetic scheme. The following table summarizes key quantitative data and characteristics of several common reagents used for on-resin guanidinylation.
| Reagent Name | Structure | Typical Reaction Conditions | Advantages | Disadvantages |
| 1-H-Pyrazole-1-carboxamidine hydrochloride | Not available | DIPEA, DMF, Room Temp, 12-24h | Commercially available, good for primary amines.[1][2] | Can be slow; may require a large excess of reagent.[2] |
| N,N'-Di-Boc-N''-triflylguanidine | Not available | DIPEA or Et3N, CH2Cl2 or DMF, Room Temp, 2-18h | Highly reactive, suitable for both primary and secondary amines, and even unreactive aromatic amines.[3][4] Orthogonally protected product.[3] | Not as commercially available as other reagents; requires synthesis. |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Not available | DMF, Room Temp, 4-24h | Stable and efficient for guanidinylating primary amines.[5] | May exhibit self-condensation side reactions.[6] |
| S-Methylisothiourea derivatives (e.g., N,N'-Di-Boc-S-methylisothiourea) | Not available | Mercury (II) chloride, Et3N, DMF, Room Temp | Effective for the synthesis of protected guanidines. | Use of toxic mercury salts is a significant drawback. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Not available | DIPEA, DMF, Room Temp | Typically used as a peptide coupling reagent, but can cause guanidinylation of the N-terminal amine as a side reaction.[7] | This is an unintended side reaction and is generally not a controlled method for guanidinylation.[7] |
Experimental Protocols
The following protocols provide a general framework for the on-resin guanidinylation of a peptide containing a primary amine, such as the ε-amino group of lysine or the side chain of ornithine.
General Workflow for On-Resin Guanidinylation
The overall process involves the standard steps of solid-phase peptide synthesis, followed by the specific steps for on-resin modification.
Caption: General workflow for SPPS incorporating on-resin guanidinylation.
Detailed Protocol for Guanidinylation using 1-H-Pyrazole-1-carboxamidine hydrochloride
This protocol is adapted for the guanidinylation of a resin-bound peptide containing a free primary amine.
Materials:
-
Peptide-resin with a free primary amine.
-
1-H-Pyrazole-1-carboxamidine hydrochloride.
-
N,N-Diisopropylethylamine (DIPEA).
-
N,N-Dimethylformamide (DMF).
-
Dichloromethane (DCM).
-
Methanol (MeOH).
-
Standard solid-phase synthesis vessel.
-
Shaker.
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Reaction Mixture Preparation: In a separate vial, dissolve 5-10 equivalents of 1-H-Pyrazole-1-carboxamidine hydrochloride in DMF. Add 5-10 equivalents of DIPEA to neutralize the hydrochloride and activate the reagent.
-
Guanidinylation Reaction: Drain the DMF from the swollen resin. Add the prepared reaction mixture to the resin.
-
Incubation: Shake the reaction vessel at room temperature for 12-24 hours. The progress of the reaction can be monitored using a colorimetric test (e.g., Kaiser test) to check for the disappearance of the primary amine.
-
Washing: After the reaction is complete, drain the reaction mixture. Wash the resin extensively with DMF (3 times), followed by DCM (3 times), and finally MeOH (3 times) to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: The modified peptide can then be cleaved from the resin and globally deprotected using standard procedures (e.g., with a cocktail containing trifluoroacetic acid).
Caption: Schematic of the on-resin guanidinylation reaction.
Logical Relationships: Choosing a Guanidinylation Reagent
The selection of an appropriate guanidinylation reagent is a critical step that influences the success of the peptide modification. The following decision tree provides a logical framework for this selection process.
Caption: Decision tree for selecting a guanidinylation reagent.
On-resin guanidinylation is a powerful and versatile tool for the chemical modification of peptides. While a wide array of reagents can be employed for this transformation, the choice of reagent and reaction conditions must be carefully considered to ensure high efficiency and compatibility with the overall synthetic strategy. The protocols and data presented herein provide a solid foundation for researchers to successfully incorporate guanidinium groups into their peptides of interest, thereby enabling the exploration of novel structure-activity relationships and the development of new therapeutic leads.
References
- 1. Guanidinylation | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02279G [pubs.rsc.org]
- 3. WO1998052917A2 - Guanidinylation reagents - Google Patents [patents.google.com]
- 4. EP0983232B1 - Guanidinylation reagents - Google Patents [patents.google.com]
- 5. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Monosubstituted Guanidines | Springer Nature Experiments [experiments.springernature.com]
- 7. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Application Notes and Protocols: Morpholine-4-carboxamidine Hemisulfate as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine-4-carboxamidine, available as its hemisulfate salt, is a valuable and versatile building block in synthetic and medicinal chemistry.[1] Its guanidine moiety provides a reactive core for the construction of a wide array of nitrogen-containing heterocyclic compounds.[1] The presence of the morpholine ring often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, to the final compounds, making it a privileged scaffold in drug discovery.[2][3][4][5][6] These application notes provide detailed protocols for the synthesis of various heterocyclic systems, including pyrimidines, pyrazoles, and pyridopyrimidines, using morpholine-4-carboxamidine hemisulfate as a key precursor. The resulting 2-morpholino-substituted heterocycles are of significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8][9]
Preliminary Step: Preparation of Morpholine-4-carboxamidine (Free Base)
This compound is a stable salt. For many reactions, it is necessary to first generate the free base, 4-morpholine-carboxamidine.
Experimental Protocol: Deprotonation of this compound
This protocol is adapted from a known procedure for the deprotonation of the corresponding sulfate salt.[1]
Workflow for the Preparation of Morpholine-4-carboxamidine Free Base
References
- 1. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Stoichiometry and reaction conditions for Morpholine-4-carboxamidine hemisulfate.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine-4-carboxamidine hemisulfate is a guanidine derivative incorporating a morpholine moiety. The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates. Carboxamidine groups are also of significant interest due to their potential to engage in hydrogen bonding and electrostatic interactions with biological targets, such as enzymes and receptors. This document provides detailed information on the stoichiometry, reaction conditions, and a putative synthetic protocol for this compound, along with a potential biological application.
Chemical Information
| Identifier | Value |
| IUPAC Name | bis(morpholine-4-carboximidamide);sulfuric acid[1] |
| CAS Number | 17238-55-0[1][2][] |
| Molecular Formula | C₁₀H₂₄N₆O₆S[2][] |
| Molecular Weight | 356.40 g/mol [2][] |
| Synonyms | N-Formamidinomorpholine sulfate, 4-morpholinecarboxamidine,sulfate(2:1)[2][] |
Stoichiometry and Reaction Conditions
The synthesis of this compound proceeds via a two-step reaction. The first step involves the formation of the morpholine-4-carboxamidinium intermediate from O-methylisourea sulfate and morpholine. The second step is the formation of the hemisulfate salt.
Reaction Scheme
Step 1: Synthesis of Morpholine-4-carboxamidinium Intermediate
-
O-Methylisourea sulfate + 2 Morpholine → (Morpholine-4-carboxamidinium)₂SO₄ + 2 Methanol
Step 2: Formation of Hemisulfate Salt
-
2 Morpholine-4-carboxamidine + H₂SO₄ → (Morpholine-4-carboxamidine)₂·H₂SO₄
The overall stoichiometry for the formation of the hemisulfate salt from the starting materials is a 2:1 molar ratio of morpholine to O-methylisourea sulfate, followed by the addition of one equivalent of sulfuric acid to two equivalents of the resulting morpholine-4-carboxamidine free base (if isolated). A more direct approach involves the reaction of one equivalent of O-methylisourea sulfate with two equivalents of morpholine to directly yield the sulfate salt, which can then be treated to form the hemisulfate.
Experimental Protocols
The following is a putative experimental protocol for the synthesis of this compound, based on the synthesis of related compounds and general organic chemistry principles.
Materials and Equipment
| Reagents | Equipment |
| O-Methylisourea sulfate | Round-bottom flask |
| Morpholine | Reflux condenser |
| Methanol | Magnetic stirrer with heating |
| Diethyl ether | Ice bath |
| Sodium sulfate (anhydrous) | Separatory funnel |
| Sulfuric acid (concentrated) | Rotary evaporator |
| Acetonitrile | Beakers and graduated cylinders |
| Filtration apparatus |
Synthesis of Morpholine-4-carboxamidinium Sulfate (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine one equivalent of O-methylisourea sulfate with a solvent such as methanol.
-
Addition of Morpholine: While stirring, add two equivalents of morpholine to the reaction mixture.
-
Reflux: Heat the mixture to reflux. The methanol formed during the reaction can be distilled off to drive the reaction to completion.
-
Precipitation: Upon cooling, the Morpholine-4-carboxamidinium sulfate will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration and wash with a cold solvent like diethyl ether to remove any unreacted morpholine.
-
Drying: Dry the solid product under vacuum.
Preparation of this compound
This protocol assumes the formation of the hemisulfate salt from the isolated morpholine-4-carboxamidine free base.
-
Deprotonation of the Sulfate Salt (to obtain the free base):
-
Dissolve the Morpholine-4-carboxamidinium sulfate intermediate in a minimal amount of water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of a strong base (e.g., sodium hydroxide, two equivalents) dropwise.
-
Extract the aqueous phase multiple times with diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the Morpholine-4-carboxamidine free base as a solid.
-
-
Formation of the Hemisulfate Salt:
-
Dissolve two molar equivalents of the Morpholine-4-carboxamidine free base in a suitable solvent, such as acetonitrile.
-
Slowly add one molar equivalent of a dilute sulfuric acid solution with stirring.
-
The this compound will precipitate.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Quantitative Data
| Parameter | Value | Notes |
| Purity (Commercial) | 95% - 97%[1][4] | Purity of commercially available this compound. |
| Yield | Not explicitly reported | The yield for the related 4-Morpholine-carboxamidine free base is reported to be high (94%). |
Potential Biological Application and Signaling Pathway
While the specific biological target of this compound is not well-documented in publicly available literature, compounds containing the carboxamidine functional group have been shown to act as inhibitors of Nitric Oxide Synthase (NOS). The following section describes this potential mechanism of action.
Inhibition of Nitric Oxide Synthase (NOS)
Nitric Oxide (NO) is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. It is synthesized from L-arginine by a family of enzymes called Nitric Oxide Synthases (NOS). Overproduction of NO is implicated in various pathological conditions, including inflammation and neurodegenerative diseases.
Carboxamidine-containing compounds can act as competitive inhibitors of NOS by mimicking the guanidinium group of the natural substrate, L-arginine, and binding to the active site of the enzyme.
Potential inhibition of Nitric Oxide Synthase by Morpholine-4-carboxamidine.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
General workflow for the synthesis of this compound.
References
Purifying Synthesized Products: A Guide for Morpholine-4-carboxamidine Hemisulfate Chemistry
For researchers, scientists, and drug development professionals, the successful synthesis of novel compounds is only half the battle. The subsequent purification of the target molecule is a critical step to ensure accurate biological evaluation and clinical progression. This application note provides detailed protocols and guidance for the purification of products synthesized using Morpholine-4-carboxamidine hemisulfate, a common reagent in the formation of guanidine-containing compounds.
The guanidine moiety, a key functional group in many biologically active molecules, is often introduced using reagents like this compound. The resulting N-substituted morpholino-guanidines, while promising therapeutic agents, can be challenging to purify due to their basic nature and potential for side-product formation. This document outlines common purification strategies, including extraction, crystallization, and chromatography, tailored for this class of compounds.
Understanding the Reaction and Potential Impurities
The reaction of an amine with this compound typically proceeds via a guanylation reaction. The primary impurities in these reactions can include unreacted starting materials (the amine and the guanylating reagent), byproducts from the decomposition of the reagent, and potential side-reactions of the product. The basic nature of the guanidine group can also influence its behavior during purification.
Purification Strategies: A Summary
The choice of purification method depends on the physicochemical properties of the synthesized product, such as its polarity, solubility, and crystallinity. A combination of techniques is often employed to achieve high purity.
| Purification Technique | Key Parameters | Typical Application |
| Liquid-Liquid Extraction | pH of the aqueous phase, choice of organic solvent. | Initial workup to remove water-soluble impurities and unreacted starting materials. |
| Crystallization | Solvent system, temperature, cooling rate. | Purification of solid compounds that have suitable solubility profiles. |
| Flash Column Chromatography | Stationary phase (e.g., silica gel, alumina), mobile phase composition. | Separation of the target compound from impurities with different polarities. |
| Preparative HPLC | Column type (e.g., C18), mobile phase, gradient. | Final polishing step to achieve high purity, especially for non-crystalline compounds. |
Experimental Protocols
Protocol 1: General Workup and Extraction
This protocol describes a standard liquid-liquid extraction procedure for the initial purification of a synthesized morpholino-guanidine derivative.
-
Reaction Quenching: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Aqueous Wash: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Transfer the solution to a separatory funnel.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic components and remove some water-soluble impurities.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Crystallization
For solid products, crystallization is an effective method for achieving high purity.
-
Solvent Selection: Identify a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, methanol, isopropanol, acetone, and ethyl acetate, or mixtures thereof with water or hexanes.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystal Formation: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 3: Flash Column Chromatography
Flash chromatography is a widely used technique for separating compounds based on their polarity.[1]
-
Stationary Phase Selection: For most morpholino-guanidine derivatives, silica gel is a suitable stationary phase.
-
Mobile Phase Selection: Determine an appropriate mobile phase system using thin-layer chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity is gradually increased to elute the compounds. Due to the basic nature of guanidines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and prevent streaking.
-
Column Packing: Pack a glass column with the selected stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution and Fraction Collection: Elute the column with the chosen mobile phase, collecting fractions.
-
Analysis and Concentration: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Purification Workflow
The following diagrams illustrate the logical flow of the purification processes described.
Caption: General purification workflow for products synthesized with this compound.
References
Troubleshooting & Optimization
Common side reactions with Morpholine-4-carboxamidine hemisulfate.
Technical Support Center: Morpholine-4-carboxamidine Hemisulfate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with this compound. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues that may arise during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the known side reactions or adverse effects of this compound?
Currently, there is limited publicly available information detailing specific clinical side reactions or adverse effects for this compound. It is primarily classified as a research chemical.[1][2][3] The available safety data indicates that the compound is harmful if swallowed, in contact with skin, or if inhaled.[4] As with any research chemical, it should be handled with caution following standard laboratory safety protocols.
Q2: What are the primary hazards associated with this compound?
The primary hazards, as indicated by its GHS (Globally Harmonized System) classification, are:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.[4]
Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Q3: What should I do in case of accidental exposure to this compound?
In case of accidental exposure, follow these precautionary statements:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of water. Call a poison center or doctor if you feel unwell. Take off contaminated clothing and wash it before reuse.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Q4: Are there any known incompatibilities with other common laboratory reagents?
Troubleshooting Experimental Issues
Issue 1: Unexpected Experimental Results or Artifacts
If you are observing unexpected results in your experiments, consider the following troubleshooting workflow.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Issue 2: Compound Instability or Degradation
If you suspect the compound is unstable under your experimental conditions, follow this logical process to identify the cause.
Caption: Logic diagram for investigating compound instability.
Experimental Protocols
Due to the limited information on specific applications, detailed experimental protocols are not available. However, based on the chemical nature of morpholine-containing compounds, which are often used in CNS drug discovery, researchers may be investigating its effects on various signaling pathways.[5]
When designing an experiment, it is crucial to include proper controls to ensure that the observed effects are due to the compound itself and not an artifact of the experimental conditions.
General Experimental Workflow with Controls
Caption: General experimental workflow emphasizing the use of controls.
Disclaimer: This information is intended for research purposes only and is not for diagnostic or therapeutic use.[1] Always consult the Safety Data Sheet (SDS) provided by the supplier before handling any chemical.
References
Technical Support Center: Optimizing Morpholine-4-carboxamidine Hemisulfate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Morpholine-4-carboxamidine hemisulfate reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is through the reaction of O-methylisourea sulfate with morpholine.[1] In this reaction, two equivalents of morpholine react with one equivalent of O-methylisourea sulfate. The desired product precipitates from the reaction mixture and can be isolated by filtration.[1]
Q2: What is the expected yield for this reaction?
A2: The literature suggests that the reaction of O-methylisourea sulfate with morpholine can result in a "nearly quantitative yield" of the precipitated this compound salt.[1] However, actual yields can vary depending on specific experimental conditions.
Q3: What are the key reaction parameters to consider for optimizing the yield?
A3: To optimize the yield, it is crucial to control the following parameters:
-
Stoichiometry of Reactants: The molar ratio of morpholine to O-methylisourea sulfate is critical.
-
Reaction Temperature: The temperature at which the reaction is conducted can influence both the reaction rate and the formation of byproducts.
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion.
-
Solvent: While the reaction can be run neat, the choice of solvent for workup and purification is important.
-
Purification Method: The method used to isolate and purify the product can significantly impact the final yield.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help determine the point of maximum conversion of the starting materials and minimize the formation of degradation products due to prolonged reaction times.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | - Increase the reflux time and monitor the reaction by TLC or LC-MS until the starting material is consumed.- Ensure the reaction mixture is heated to an appropriate reflux temperature. |
| Improper Stoichiometry: Incorrect molar ratio of morpholine to O-methylisourea sulfate. | - Use a precise 2:1 molar ratio of morpholine to O-methylisourea sulfate as a starting point. An excess of morpholine can be used to drive the reaction to completion, but this may complicate purification. | |
| Product Loss During Workup: The product has some solubility in the reaction solvent or wash solvents. | - Minimize the volume of solvent used for washing the precipitate.- Use a cold solvent for washing to reduce solubility losses.- Consider a recrystallization step from a suitable solvent system to improve purity with minimal loss. | |
| Impure Product | Presence of Unreacted Starting Materials: Incomplete reaction or inefficient purification. | - Ensure the reaction has gone to completion by monitoring with TLC or LC-MS.- Wash the crude product thoroughly with a solvent in which the starting materials are soluble but the product is not. |
| Formation of Side Products: Potential side reactions may occur, such as the formation of urea derivatives from the decomposition of the guanidinylating agent. | - Control the reaction temperature to minimize decomposition of O-methylisourea sulfate.- Ensure the quality of the O-methylisourea sulfate; it should be stored in a cool, dry place. | |
| Difficulty with Product Isolation | Fine Precipitate That is Difficult to Filter: The product may precipitate as very fine particles. | - Allow the reaction mixture to cool slowly to promote the formation of larger crystals.- Consider using a different filter medium or a centrifuge for separation. |
| Product is an Oil or Gummy Solid: Presence of impurities or residual solvent. | - Triturate the crude product with a non-polar solvent to induce crystallization and remove impurities.- Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is based on the established method of reacting O-methylisourea sulfate with morpholine.
Materials:
-
O-methylisourea sulfate
-
Morpholine
-
Methanol (for reaction and washing)
-
Reaction flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter paper
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Vacuum flask
Procedure:
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To a reaction flask, add one equivalent of O-methylisourea sulfate.
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Add two equivalents of morpholine to the flask.
-
Add a minimal amount of methanol to facilitate stirring if the mixture is too thick.
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Heat the mixture to reflux with constant stirring. The methanol formed during the reaction will also act as a solvent.
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Monitor the reaction progress by TLC or LC-MS. A typical reaction time is several hours.
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Once the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate as a white solid.
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Cool the mixture further in an ice bath to maximize precipitation.
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Collect the solid product by vacuum filtration using a Buchner funnel.
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Wash the filter cake with a small amount of cold methanol to remove unreacted starting materials and impurities.
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Dry the purified this compound under vacuum to a constant weight.
Data Presentation
The following tables provide a guide for optimizing reaction conditions. The yield data is illustrative and will vary based on specific experimental execution.
Table 1: Effect of Reactant Stoichiometry on Yield
| Molar Ratio (Morpholine : O-methylisourea sulfate) | Expected Outcome on Yield | Rationale |
| 1.8 : 1 | Lower | Insufficient morpholine to fully react with the guanidinylating agent. |
| 2.0 : 1 | Optimal | Stoichiometrically balanced for the formation of the hemisulfate salt. |
| 2.2 : 1 | Potentially Higher | Excess morpholine can help drive the reaction to completion, but may require more extensive purification. |
Table 2: Effect of Reaction Temperature on Yield and Purity
| Reaction Temperature | Expected Outcome on Yield | Expected Outcome on Purity | Rationale |
| Below Reflux | Lower | High | Slower reaction rate leading to incomplete conversion in a given time. |
| Reflux | Optimal | Good | Provides a good balance between reaction rate and minimizing side reactions. |
| Above Reflux (High Temperature) | Potentially Lower | Lower | Increased potential for decomposition of the starting material and formation of byproducts. |
Visualizations
Signaling Pathways and Experimental Workflows
References
Troubleshooting guide for failed guanidinylation with Morpholine-4-carboxamidine hemisulfate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with guanidinylation reactions, with a specific focus on the use of Morpholine-4-carboxamidine hemisulfate.
Troubleshooting Guide for Failed Guanidinylation with this compound
This guide addresses common issues encountered during the guanidinylation of primary amines using this compound.
FAQs
Q1: My guanidinylation reaction shows low or no conversion of the starting amine. What are the potential causes and how can I troubleshoot this?
A1: Low or no conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
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Reagent Quality and Stoichiometry:
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This compound Quality: Ensure the reagent has been stored under appropriate conditions (cool, dry, and under an inert atmosphere) to prevent degradation.[1] Purity should be verified if degradation is suspected.
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Amine Substrate Purity: The presence of impurities in your amine substrate can interfere with the reaction. Confirm the purity of your amine.
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Stoichiometry: An inappropriate ratio of guanidinylating reagent to the amine can lead to incomplete reactions. Typically, a slight excess of the guanidinylating agent is used. Consider performing a titration of reaction conditions with varying molar ratios.
-
-
Reaction Conditions:
-
Base: The guanidinylation reaction often requires a base to deprotonate the amine substrate, increasing its nucleophilicity. The choice and amount of base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) can be critical.[2] The hemisulfate salt of the reagent itself is acidic and will require at least a stoichiometric amount of base to neutralize before the reaction can proceed effectively.
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Solvent: The solubility of both the amine substrate and the this compound is crucial.[3] Since the reagent is a salt, polar aprotic solvents like DMF or DMSO might be required.[4] If solubility is an issue, consider using a co-solvent system.
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Temperature: Some guanidinylation reactions may require heating to proceed at a reasonable rate.[3] However, excessive heat can lead to reagent decomposition or side reactions. Monitor the reaction at room temperature first, and if it is sluggish, consider gentle heating (e.g., 40-60 °C).
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Reaction Time: The reaction may be slow. Monitor the progress over an extended period (e.g., 24-48 hours) using an appropriate analytical technique like TLC or LC-MS.[3]
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Q2: I am observing the formation of multiple products or unexpected side products in my reaction mixture. What could be the cause?
A2: The formation of side products can complicate purification and reduce the yield of the desired product.
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Over-guanidinylation: If your substrate contains multiple amine groups, you might be observing the guanidinylation of more than one site. The use of protecting groups for other amine functionalities might be necessary.
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Side Reactions with Other Functional Groups: The guanidinylating agent might react with other nucleophilic functional groups present in your substrate. It is important to consider the compatibility of all functional groups with the reaction conditions.
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Decomposition: The guanidinylating reagent or the product may be unstable under the reaction conditions, leading to decomposition products. This can be exacerbated by prolonged reaction times or high temperatures.
Q3: How do I address solubility issues with this compound?
A3: As a hemisulfate salt, this compound may have limited solubility in common organic solvents.[4]
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Solvent Selection: Test the solubility in a range of polar aprotic solvents such as DMF, DMSO, or NMP.
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Co-solvents: Using a mixture of solvents can improve solubility. For instance, a small amount of a polar protic solvent like methanol or water might aid in dissolving the salt, but be cautious as this can also affect the reaction.
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Sonication and Gentle Heating: Sonication can help to break up solid aggregates and improve the rate of dissolution.[4] Gentle heating can also increase solubility, but monitor for any signs of degradation.[4]
Q4: My amine substrate is sterically hindered. How can I improve the efficiency of the guanidinylation reaction?
A4: Steric hindrance around the amine can significantly slow down the reaction rate.[5][6][7][8]
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Increase Reaction Time and Temperature: Sterically hindered amines will likely require more forcing conditions. Increase the reaction time and consider raising the temperature.
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Use a Less Hindered Base: If a bulky base is being used, it might further contribute to steric congestion. Consider switching to a smaller base.
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Optimize Reagent Stoichiometry: A higher excess of the guanidinylating reagent might be necessary to drive the reaction to completion.
Data Presentation
| Amine Substrate | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | TEA (2.0) | DMF | 25 | 24 | Data |
| Benzylamine | DIPEA (2.0) | DMF | 25 | 24 | Data |
| Benzylamine | TEA (2.0) | DMSO | 25 | 24 | Data |
| Benzylamine | TEA (2.0) | DMF | 50 | 12 | Data |
| 2-Phenylethylamine | TEA (2.0) | DMF | 25 | 24 | Data |
Experimental Protocols
General Protocol for Guanidinylation of a Primary Amine with this compound:
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Reaction Setup: To a solution of the primary amine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF), add a suitable base (e.g., triethylamine, 2.0-3.0 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Addition: Add this compound (1.1-1.5 equivalents) to the reaction mixture in one portion.
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Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated) and monitor the progress by an appropriate analytical technique (e.g., TLC or LC-MS).
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Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired guanidinylated product.
Visualizations
Troubleshooting Workflow for Failed Guanidinylation
Caption: A logical workflow for troubleshooting failed guanidinylation reactions.
References
- 1. This compound CAS#: 17238-55-0 [m.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Steric Restraints in Redox‐Active Guanidine Ligands and Their Impact on Coordination Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. wpage.unina.it [wpage.unina.it]
- 8. Research Portal [scholarworks.brandeis.edu]
Optimizing temperature and pH for Morpholine-4-carboxamidine hemisulfate stability.
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the stability of Morpholine-4-carboxamidine hemisulfate by managing temperature and pH. The following frequently asked questions (FAQs) and troubleshooting guides will help address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to keep this compound in a desiccated environment at room temperature or under an inert gas (like nitrogen or argon) at 2-8°C.[1][2][3] Short-term storage for routine lab use should be in a tightly sealed container, protected from moisture.
Q2: How do temperature and pH affect the stability of this compound?
Q3: What are the initial signs of degradation?
A3: Visual signs of degradation in the solid state can include a change in color or clumping due to moisture absorption. In solution, degradation may be indicated by a change in color, the formation of precipitates, or a change in pH. For quantitative assessment, analytical techniques like HPLC are necessary to detect the appearance of degradation products and a decrease in the parent compound's concentration.
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of this compound.[4] This technique can separate the parent compound from its degradation products, allowing for accurate quantification of its purity over time. Mass spectrometry (MS) can be coupled with LC (LC-MS) to identify the structure of the degradation products.[5]
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Purity in Aqueous Solutions
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Possible Cause: The pH of the solution may not be optimal for stability. Amidine groups can be susceptible to hydrolysis at pH extremes.
-
Troubleshooting Steps:
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pH Screening: Perform a pH screening study by dissolving the compound in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).
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Monitor Degradation: Analyze the samples at initial and subsequent time points using a stability-indicating HPLC method.
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Identify Optimal pH: Determine the pH at which the degradation rate is the lowest. For similar amidine derivatives of other molecules, stability is often found to be greatest in a slightly acidic to neutral pH range.[6]
-
Issue 2: Inconsistent Results in Thermal Stability Studies
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Possible Cause: Inconsistent heating or temperature fluctuations in the stability chamber. Another possibility is interaction with excipients or container materials at elevated temperatures.
-
Troubleshooting Steps:
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Verify Chamber Performance: Calibrate and monitor the temperature of your stability chamber to ensure it is accurate and stable.
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Inert Container: Use high-quality, inert glass (e.g., borosilicate) or polypropylene containers to minimize interactions.
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Forced Degradation Study: Conduct a forced degradation study by exposing the compound to a range of temperatures (e.g., 40°C, 60°C, 80°C) for a defined period. This will help to understand the degradation kinetics at different temperatures.
-
Data Presentation
The following tables are templates for presenting data from stability studies.
Table 1: Effect of pH on the Stability of this compound at 25°C
| pH | Initial Purity (%) | Purity after 24h (%) | Purity after 72h (%) | Major Degradant Peak Area (%) |
| 3.0 | 99.8 | 99.5 | 98.9 | 0.9 |
| 5.0 | 99.9 | 99.8 | 99.7 | 0.2 |
| 7.0 | 99.8 | 99.7 | 99.5 | 0.4 |
| 9.0 | 99.9 | 98.2 | 95.3 | 4.5 |
Table 2: Effect of Temperature on the Stability of this compound at pH 5.0
| Temperature | Initial Purity (%) | Purity after 24h (%) | Purity after 72h (%) | Major Degradant Peak Area (%) |
| 4°C | 99.9 | 99.9 | 99.9 | < 0.1 |
| 25°C | 99.9 | 99.8 | 99.7 | 0.2 |
| 40°C | 99.8 | 99.2 | 98.1 | 1.7 |
| 60°C | 99.9 | 97.5 | 92.0 | 7.8 |
Experimental Protocols
Protocol for pH Stability Study
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Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) at various pH levels (e.g., 3, 5, 7, 9).
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Sample Preparation: Accurately weigh and dissolve this compound in each buffer to a known concentration (e.g., 1 mg/mL).
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Incubation: Store the solutions in sealed, inert vials at a constant temperature (e.g., 25°C), protected from light.
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Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 24, 48, 72 hours).
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Analysis: Immediately analyze the aliquots using a validated stability-indicating HPLC method.
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Data Evaluation: Calculate the percentage of the remaining parent compound and the formation of degradation products at each time point for each pH.
Protocol for Thermal Stability Study (Forced Degradation)
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Optimal pH Selection: Prepare a solution of this compound in the buffer identified as providing the best stability from the pH study.
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Sample Preparation: Dispense the solution into sealed, inert vials.
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Temperature Conditions: Place the vials in stability chambers set at different temperatures (e.g., 40°C, 60°C, 80°C). Include a control sample stored at a reference temperature (e.g., 4°C).
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Time Points: Withdraw aliquots at appropriate time points. The frequency will depend on the rate of degradation at each temperature.
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Analysis: Analyze the samples by HPLC.
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Data Evaluation: Determine the degradation rate at each temperature. This data can be used to estimate the shelf-life of the compound under different temperature conditions.
Visualizations
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound CAS#: 17238-55-0 [chemicalbook.com]
- 3. This compound | 17238-55-0 [amp.chemicalbook.com]
- 4. Determination of N-(3-nitro-4-quinoline)morpholino-4-carboxamidine in plasma high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Preventing byproduct formation in Morpholine-4-carboxamidine hemisulfate synthesis.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Morpholine-4-carboxamidine hemisulfate, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method for the synthesis of Morpholine-4-carboxamidine and its salts involves the guanylation of morpholine. This is typically achieved by reacting morpholine with a guanylating agent such as cyanamide or O-methylisourea sulfate.[1][2] The hemisulfate salt is then formed by reacting the resulting morpholine-4-carboxamidine with sulfuric acid.
Q2: What are the potential byproducts in the synthesis of this compound?
While specific byproducts are not extensively documented in the literature for this exact synthesis, potential impurities can be inferred from the reactants and general guanidinylation reactions. These may include:
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Unreacted Morpholine: Incomplete reaction will leave residual morpholine.
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Dimerized/Trimerized Cyanamide (Melamine and related compounds): Cyanamide can undergo self-condensation, especially under certain pH and temperature conditions, to form dimers (dicyandiamide) and trimers (melamine).
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Hydroxy-substituted impurity: Hydrolysis of the carboxamidine group can lead to the formation of morpholine-4-carboxamide.
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Byproducts from the guanylating agent: For instance, if using S-methylisothiourea, methyl mercaptan can be a volatile and odorous byproduct.
Q3: How can I minimize the formation of these byproducts?
Minimizing byproduct formation hinges on careful control of reaction conditions:
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Stoichiometry: Use a slight excess of morpholine to ensure the complete consumption of the guanylating agent.
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Temperature Control: Maintain the recommended reaction temperature to avoid decomposition of reactants and products, as well as to prevent side reactions like the self-condensation of cyanamide.
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pH Control: The pH of the reaction mixture can influence the rate of the desired reaction versus side reactions. Gradual addition of reagents can help maintain optimal pH.
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Purity of Starting Materials: Ensure the morpholine and guanylating agent are of high purity to avoid introducing contaminants that could lead to side reactions.
Q4: What are the recommended purification methods for this compound?
Recrystallization is a highly effective method for purifying this compound.[3] The choice of solvent is critical and may require some experimentation. A co-solvent system, such as ethanol/water or methanol/isopropanol, can be effective.[3]
Q5: Which analytical techniques are suitable for assessing the purity of the final product?
To assess the purity of this compound and identify any byproducts, the following analytical techniques are recommended:
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High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the main product and impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to confirm the identity of the desired product and characterize any impurities.
-
Mass Spectrometry (MS): Helps in identifying the molecular weight of the product and any byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time.- Optimize reaction temperature.- Ensure efficient stirring. |
| Loss of product during workup or purification. | - Optimize the recrystallization solvent system to maximize crystal recovery.[3]- Ensure the pH is optimal for precipitation if applicable. | |
| Product is an oil or fails to crystallize | The melting point of the compound is lower than the boiling point of the solvent. | - Use a lower-boiling point solvent for recrystallization.[3]- Try a co-solvent system to reduce solubility.[3] |
| Solution is not supersaturated. | - Concentrate the solution by carefully boiling off some of the solvent.[3]- Induce nucleation by scratching the inside of the flask with a glass rod or adding a seed crystal.[3] | |
| Presence of unreacted morpholine in the final product | Insufficient amount of guanylating agent. | - Use a slight excess of the guanylating agent in subsequent reactions.- Optimize reaction time and temperature to drive the reaction to completion. |
| Formation of a white, insoluble precipitate (suspected melamine or related compounds) | Self-condensation of cyanamide. | - Control the reaction temperature carefully.- Maintain a suitable pH; avoid strongly acidic or basic conditions that can promote self-condensation. |
| Product shows signs of hydrolysis (e.g., presence of morpholine-4-carboxamide) | Exposure to harsh acidic or basic conditions during workup or storage. | - Perform the workup and purification under neutral or mildly acidic/basic conditions.- Ensure the final product is thoroughly dried and stored in a desiccator. |
Experimental Protocols
Synthesis of Morpholine-4-carboxamidine hydrochloride (a precursor to the hemisulfate salt)
This protocol is adapted from a known synthesis of morpholine-4-carboximidamide hydrochloride.[2]
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Reaction Setup: In a well-ventilated fume hood, combine morpholine and cyanamide in a suitable reaction vessel equipped with a magnetic stirrer and a means to control the temperature.
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Acidification: Slowly add hydrochloric acid to the reaction mixture. The reaction is exothermic, so the addition should be controlled to maintain the desired temperature.
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Reaction: Stir the mixture at room temperature for the specified time (e.g., 2-48 hours) to ensure the reaction goes to completion.
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Isolation: The product, morpholine-4-carboxamidine hydrochloride, can be isolated by precipitation and filtration.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system.
Formation of the Hemisulfate Salt
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Dissolution: Dissolve the purified morpholine-4-carboxamidine (free base or hydrochloride salt) in a suitable solvent.
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Acidification: Stoichiometrically add sulfuric acid (0.5 equivalents for the hemisulfate salt) to the solution while stirring.
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Precipitation and Isolation: The this compound will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting issues in this compound synthesis.
References
Technical Support Center: Analysis of Morpholine-4-carboxamidine Hemisulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in Morpholine-4-carboxamidine hemisulfate by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
Question: Why am I seeing poor peak shape (tailing or fronting) for the main peak?
Answer:
Poor peak shape for a polar, basic compound like Morpholine-4-carboxamidine is a common issue in reversed-phase HPLC. Several factors could be contributing to this:
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Secondary Interactions: Silanol groups on the surface of the silica-based C18 column can interact with the basic amine groups of the analyte, leading to peak tailing.
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Solution: Use a base-deactivated column or an end-capped column. Operating the mobile phase at a low pH (e.g., pH 2.5-3.5) will protonate the silanol groups and the basic analyte, which can reduce these interactions. Adding a competitor base like triethylamine (TEA) to the mobile phase can also help.
-
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Sample Overload: Injecting too much sample can lead to peak fronting.[1]
-
Solution: Reduce the injection volume or dilute the sample.
-
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Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
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Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.
-
Question: My retention times are drifting and not reproducible. What could be the cause?
Answer:
Retention time drift can be caused by several factors related to the HPLC system and the mobile phase:[2]
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Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush the column with 10-20 column volumes of the initial mobile phase.[2]
-
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase components or changes in the composition over time (e.g., evaporation of the organic solvent) can cause drift.
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Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[2]
-
-
Temperature Fluctuations: Changes in the column temperature will affect retention times.
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Solution: Use a column oven to maintain a constant and consistent temperature.[2]
-
-
Pump Issues: Leaks or faulty check valves in the pump can lead to inconsistent flow rates.
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Solution: Check for leaks in the system and ensure the pump is delivering a steady flow rate.[3]
-
Question: I am not seeing any peaks, or the peaks are very small.
Answer:
The absence or small size of peaks can be attributed to several issues:[3]
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Injection Problem: The autosampler may not be injecting the sample correctly.
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Solution: Check the autosampler for any air bubbles in the syringe and ensure the injection volume is set correctly. Manually inject a standard to verify system performance.
-
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Detector Issue: The detector lamp may be off or have low energy.
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Solution: Ensure the detector lamp is on and has sufficient lifetime remaining. Check that the correct wavelength for detection is set.
-
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Sample Degradation: The analyte may be unstable in the sample solvent.
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Solution: Prepare fresh samples and analyze them promptly. Investigate the stability of the analyte in the chosen solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Potential impurities can originate from the synthesis process or degradation. Based on common synthetic routes for guanidine derivatives, likely impurities include:
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Starting materials: Unreacted morpholine and cyanamide derivatives.
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By-products: Formation of dimers or polymers of the starting materials or the product. Hydrolysis of the carboxamidine group to the corresponding urea derivative (Morpholine-4-carboxamide) is also a possibility.
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Degradation products: Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.[3]
Q2: What type of HPLC column is recommended for this analysis?
A2: A reversed-phase C18 column is a good starting point. However, due to the polar and basic nature of Morpholine-4-carboxamidine, a standard C18 column may not provide adequate retention or good peak shape. Consider using:
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Polar-embedded C18 columns: These columns have a polar group embedded in the alkyl chain, which helps to retain polar compounds and reduces peak tailing.
-
Polar-endcapped C18 columns: These columns are designed to shield the residual silanol groups, improving peak shape for basic analytes.
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Hydrophilic Interaction Liquid Chromatography (HILIC) columns: For very polar compounds that are not retained on reversed-phase columns, HILIC can be a suitable alternative.
Q3: What are the recommended mobile phase conditions?
A3: For a reversed-phase separation of a basic compound, a mobile phase with a low pH is generally recommended to ensure the analyte is in its protonated form, which often leads to better peak shape. A typical mobile phase could be:
-
Mobile Phase A: 0.1% Formic acid or 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: Acetonitrile or Methanol. A gradient elution from a low to a high percentage of the organic modifier (Mobile Phase B) is usually necessary to elute impurities with different polarities.
Experimental Protocols
Proposed HPLC Method for Impurity Profiling
This protocol provides a starting point for the development of a stability-indicating HPLC method for this compound. Method optimization and validation are required.
| Parameter | Condition |
| Column | Polar-embedded C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.05% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.05% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A |
Forced Degradation Study Protocol
To identify potential degradation products, a forced degradation study should be performed. The following conditions are recommended:
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve sample in 0.1 M HCl and heat at 60 °C for 24 hours. |
| Base Hydrolysis | Dissolve sample in 0.1 M NaOH and heat at 60 °C for 24 hours. |
| Oxidative Degradation | Dissolve sample in 3% H₂O₂ and keep at room temperature for 24 hours. |
| Thermal Degradation | Expose solid sample to 105 °C for 48 hours. |
| Photolytic Degradation | Expose sample solution to UV light (254 nm) and visible light for 7 days. |
Visualizations
References
Impact of solvent choice on Morpholine-4-carboxamidine hemisulfate reactivity.
Welcome to the technical support center for Morpholine-4-carboxamidine Hemisulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reactions and troubleshooting common issues related to solvent choice.
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in reactions involving this compound?
A1: The solvent plays a crucial role in reactions with this compound by:
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Solubilizing Reactants: Ensuring that the this compound and other reactants are in the same phase to allow for an efficient reaction.
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Stabilizing Intermediates: The polarity of the solvent can stabilize charged intermediates that may form during the reaction, thereby influencing the reaction rate.
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Influencing Reaction Pathway: The choice of a protic versus aprotic solvent can affect the reactivity of the nucleophiles and electrophiles, potentially altering the course of the reaction and the formation of by-products.
Q2: How do I choose an appropriate solvent for my reaction with this compound?
A2: The selection of a solvent depends on several factors including the nature of the substrate and the reaction type (e.g., guanylation). A general workflow for solvent selection is outlined below. The polarity and protic/aprotic nature of the solvent are key considerations. For instance, polar aprotic solvents like acetonitrile can be beneficial as they stabilize ionic intermediates without interfering with nucleophilic attack.[1]
Q3: My reaction with this compound is not proceeding or is giving a low yield. What are the potential solvent-related causes?
A3: Low reactivity or yield can stem from several solvent-related issues:
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Poor Solubility: One or more reactants may not be sufficiently soluble in the chosen solvent.
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Solvent Interference: Protic solvents (e.g., alcohols, water) can sometimes interfere by solvating the nucleophile, thus reducing its reactivity.
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Incorrect Polarity: The solvent may not have the appropriate polarity to stabilize the transition state of the reaction, leading to a slower reaction rate.
Q4: I am observing unexpected by-products in my reaction. Could the solvent be the cause?
A4: Yes, the solvent can influence the formation of by-products. For example, a solvent that is too reactive can participate in side reactions. Additionally, the solvent's properties can alter the chemoselectivity of a reaction, leading to the formation of undesired products.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility of Reactants | 1. Observe the reaction mixture for undissolved solids. 2. Try a solvent with a different polarity. 3. Consider using a co-solvent system to improve solubility. | For a reaction to occur, the reactants must be in the same phase. Increasing solubility enhances the concentration of reactants in the solution. |
| Inappropriate Solvent Polarity | 1. If the reaction involves polar intermediates, switch to a more polar solvent. 2. For reactions where non-polar reactants are involved, a less polar solvent might be more suitable. | The solvent's polarity can significantly impact the stability of the transition state, thereby affecting the reaction rate. |
| Solvent Reactivity | 1. Ensure the solvent is inert under the reaction conditions. 2. Avoid protic solvents if your reaction involves a highly basic nucleophile that could be quenched. | The solvent should not participate in the reaction or decompose under the reaction conditions. |
Issue 2: Formation of Impurities/By-products
| Potential Cause | Troubleshooting Step | Rationale |
| Side Reactions Promoted by Solvent | 1. Analyze the structure of the by-products to infer potential side reactions. 2. Switch to a less reactive or non-polar solvent. | The solvent choice can influence the selectivity of the reaction. A less interactive solvent can minimize side reactions. |
| Solvent-Mediated Degradation | 1. Check the stability of your starting materials and product in the chosen solvent at the reaction temperature. 2. Consider running the reaction at a lower temperature or for a shorter duration. | Some compounds may be unstable in certain solvents, especially at elevated temperatures. |
Experimental Protocols
General Protocol for Guanylation of a Primary Amine using this compound
This protocol provides a general framework. The choice of solvent, temperature, and reaction time should be optimized for each specific substrate.
Materials:
-
Primary amine
-
This compound (1.1 equivalents)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, Dichloromethane)
-
Base (e.g., Triethylamine, DIPEA) (2.2 equivalents)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the primary amine and the anhydrous solvent.
-
Add the base to the stirred solution.
-
In a separate flask, suspend this compound in the anhydrous solvent.
-
Slowly add the suspension of the guanylating agent to the solution of the amine.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Note on Solvent Choice:
-
Acetonitrile (MeCN): A polar aprotic solvent that is often a good choice as it can help to dissolve the reactants and stabilize charged intermediates.[1]
-
Dimethylformamide (DMF): A highly polar aprotic solvent that can be effective for poorly soluble reactants.
-
Dichloromethane (DCM): A less polar aprotic solvent that can be suitable for less polar substrates.
Data Presentation
The following table provides a qualitative summary of the expected impact of different solvent classes on a typical guanylation reaction with this compound.
| Solvent Class | Examples | Expected Solubility of Hemisulfate Salt | Potential Impact on Reactivity | Considerations |
| Polar Aprotic | Acetonitrile, DMF, DMSO | Moderate to High | Generally Favorable; Stabilizes intermediates | Can be hygroscopic; may require higher temperatures for removal. |
| Polar Protic | Water, Ethanol, Methanol | High | Can decrease nucleophilicity of the amine through hydrogen bonding. | May participate in the reaction; can be difficult to remove. |
| Non-Polar Aprotic | Toluene, Hexane, Dioxane | Low | Reaction may be very slow or heterogeneous. | Generally not recommended unless a phase-transfer catalyst is used. |
| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | Can be a good choice for less polar substrates. | Potential for side reactions with some nucleophiles. |
Visualizations
Caption: General workflow for a guanylation reaction.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Scaling Up Reactions with Morpholine-4-carboxamidine Hemisulfate
To our valued researchers, scientists, and drug development professionals,
This technical support center aims to provide guidance on the synthesis and application of Morpholine-4-carboxamidine hemisulfate (CAS RN: 17238-55-0). Our goal is to address potential challenges and frequently asked questions that may arise during the scaling up of reactions involving this reagent.
Disclaimer: Following extensive research, it has been determined that there is a significant lack of publicly available scientific literature, including detailed experimental protocols, quantitative scale-up data, and specific troubleshooting guides for reactions involving this compound. The information provided below is based on general principles of guanidinylation reactions and chemical process scale-up. It is intended to be a foundational guide and may require significant adaptation for specific applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a guanidinylating agent. Guanidinylation is the process of adding a guanidine group to a molecule, which is a common step in the synthesis of various biologically active compounds and drug candidates. The morpholine moiety can influence the solubility, polarity, and pharmacokinetic properties of the final product.
Q2: What are the common challenges encountered when scaling up guanidinylation reactions?
Scaling up guanidinylation reactions can present several challenges, including:
-
Exothermic Reactions: The reaction can be highly exothermic, leading to temperature control issues in larger reactors.
-
Solubility Issues: Reagents or products may have limited solubility in the chosen solvent, which can become more problematic at larger scales.
-
Byproduct Formation: Increased reaction times or localized high temperatures can lead to the formation of unwanted byproducts.
-
Purification Difficulties: The polar nature of guanidinium salts can make purification by standard chromatographic methods challenging, especially at a large scale.
-
Reagent Handling: Some guanidinylating agents can be moisture-sensitive or hazardous, requiring special handling procedures at an industrial scale.
Q3: What safety precautions should be taken when working with this compound?
While specific safety data for large-scale handling is limited, general precautions for handling fine chemicals should be observed. This includes working in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. For larger quantities, additional measures like respiratory protection and containment systems may be necessary. Review the Safety Data Sheet (SDS) thoroughly before use.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature. 4. Inefficient mixing. | 1. Monitor reaction progress by TLC or LC-MS and consider extending the reaction time. 2. Investigate the stability of your compounds under the reaction conditions. Consider lowering the temperature or using a milder base. 3. Perform small-scale optimization studies to determine the optimal temperature profile. 4. Ensure adequate agitation, especially in larger vessels where mixing can be less efficient. |
| Formation of Impurities | 1. Over-reaction or side reactions due to high temperature. 2. Presence of moisture or other reactive impurities in starting materials or solvents. 3. Air sensitivity of reagents. | 1. Implement controlled addition of reagents to manage the exotherm. Improve cooling efficiency of the reactor. 2. Use anhydrous solvents and ensure starting materials are of high purity and dry. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Product Isolation/Purification | 1. High polarity of the guanidinium product. 2. Formation of emulsions during work-up. 3. Product precipitation issues. | 1. Consider alternative purification techniques such as crystallization, ion-exchange chromatography, or preparative HPLC. 2. Use a different solvent system for extraction or add brine to break emulsions. 3. Perform solubility studies to identify a suitable crystallization solvent system. Consider anti-solvent addition for controlled precipitation. |
| Poor Scalability | 1. Heat transfer limitations in larger reactors. 2. Inefficient mixing at scale. 3. Changes in reaction kinetics or mass transfer effects. | 1. Model the reaction exotherm and ensure the reactor's cooling capacity is sufficient. Consider using a semi-batch process (controlled addition of a reagent). 2. Use appropriate impeller design and agitation speed for the reactor volume. 3. Re-optimize reaction parameters (temperature, concentration, catalyst loading) at the larger scale. |
General Experimental Workflow for Guanidinylation
The following diagram outlines a general workflow for a guanidinylation reaction. Specific conditions will need to be optimized for your particular substrate and scale.
Caption: General workflow for a guanidinylation reaction.
Logical Troubleshooting Flow
This diagram provides a logical approach to troubleshooting common issues during scale-up.
Dealing with the hygroscopic nature of Morpholine-4-carboxamidine hemisulfate.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the handling and use of Morpholine-4-carboxamidine hemisulfate, with a focus on its hygroscopic nature.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic?
A1: The hygroscopic nature of a substance describes its tendency to attract and absorb moisture from the surrounding atmosphere.[1] For this compound, this means that the solid powder can take up water vapor from the air, which may lead to changes in its physical and chemical properties.[1]
Q2: Why is the hygroscopicity of this compound a concern for my experiments?
A2: Moisture absorption can have significant effects on a pharmaceutical solid.[2] For this compound, this can lead to:
-
Inaccurate weighing: The absorbed water adds to the measured weight, leading to errors in concentration calculations.
-
Physical changes: The powder may become sticky, clump together, or even deliquesce (dissolve in the absorbed water), making it difficult to handle.[3]
-
Chemical degradation: The presence of water can promote hydrolysis or other degradation pathways, affecting the purity and stability of the compound.[2]
-
Altered dissolution behavior: Changes in the physical state of the solid can affect its dissolution rate and bioavailability in downstream applications.
Q3: How should I store this compound to minimize moisture absorption?
A3: Proper storage is critical. It is recommended to store this compound in a tightly sealed container, often under an inert atmosphere (nitrogen or argon), and at controlled temperatures (e.g., 2-8°C).[4][5] The use of a desiccator containing a suitable desiccant like silica gel is also highly recommended to maintain a low-humidity environment.[1][6] For long-term storage, consider multi-layered packaging, such as a primary container sealed with parafilm inside a heat-sealed foil bag containing desiccant pouches.[6]
Q4: What are the ideal environmental conditions for handling this compound?
A4: Whenever possible, handle this compound in a controlled environment. A glove box with a dry atmosphere or a room with controlled low relative humidity (RH), ideally below 40%, is recommended.[7] If such facilities are not available, minimize the time the container is open to the atmosphere.
Troubleshooting Guide
Problem 1: My sample of this compound appears clumpy and is difficult to weigh accurately.
-
Cause: The compound has likely absorbed atmospheric moisture, causing the particles to agglomerate.
-
Solution:
-
Drying: If the compound is stable to heat, it may be possible to dry it under vacuum at a mild temperature. However, the stability of this compound to heat should be confirmed first.
-
Controlled Environment: Transfer the material to a glove box or a low-humidity chamber for handling and weighing. This will prevent further moisture uptake.
-
Weighing by difference: For preparing solutions, quickly add an approximate amount of the solid to a tared and sealed vial. Weigh the vial, transfer the solid to your solvent, and then re-weigh the vial to determine the exact amount of compound transferred.
-
Proper Storage: After use, ensure the container is tightly sealed and stored in a desiccator to prevent future issues.[1]
-
Problem 2: I am seeing inconsistencies in my experimental results (e.g., reaction yields, bioassay potency).
-
Cause: Inaccurate quantification due to absorbed water is a likely culprit. If you are weighing out 10 mg of the compound, but 10% of that weight is water, you are only using 9 mg of the active substance. This can lead to significant variability.
-
Solution:
-
Determine Water Content: Before use, determine the water content of your current lot of this compound using a method like Karl Fischer titration.[]
-
Correct for Water Content: Use the determined water content to correct the amount of compound you weigh for your experiments. For example, if the water content is 5% w/w, to get 10 mg of the active compound, you would need to weigh out 10 mg / (1 - 0.05) = 10.53 mg.
-
Standardize Handling: Implement a strict protocol for handling the compound, ensuring it is always dispensed in a controlled, low-humidity environment.
-
Problem 3: The appearance of the material has changed over time (e.g., from a fine powder to a sticky solid).
-
Cause: This indicates significant water absorption, possibly leading to a phase transition or deliquescence. The compound's stability may be compromised.
-
Solution:
-
Assess Purity: The purity of the material should be re-assessed using an appropriate analytical method (e.g., HPLC, NMR) to check for degradation products.
-
Discard if Necessary: If significant degradation is observed, it is best to discard the material and use a fresh, properly stored batch.
-
Review Storage Conditions: Evaluate your storage procedures. Ensure containers are sealed properly and desiccants are active (e.g., color-indicating silica gel is blue, not pink).
-
Data Presentation
Table 1: Representative Data for a Moderately Hygroscopic Compound. Disclaimer: The following data are illustrative for a typical moderately hygroscopic pharmaceutical solid. Users should determine the specific properties for their batch of this compound.
| Parameter | Condition | Value/Recommendation | Citation |
| Critical Relative Humidity (CRH) | - | < 40% RH | [7] |
| Recommended Storage | Temperature | 2-8°C | [4][5] |
| Atmosphere | Inert Gas (Nitrogen, Argon) | [4][5] | |
| Environment | Desiccator | [1][6] | |
| Recommended Handling | Environment | Low Humidity (<40% RH) or Glove Box | [2][7] |
| Moisture Content Analysis | Primary Method | Karl Fischer Titration | [] |
| Secondary Method | Near-Infrared (NIR) Spectroscopy | [9] |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol outlines the general procedure for determining the water content in a hygroscopic sample using coulometric Karl Fischer titration.[][9]
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration cell should be conditioned to a low, stable drift value.
-
Sample Preparation: In a low-humidity environment (glove box), accurately weigh a suitable amount of this compound into a gas-tight syringe or a sample vial.
-
Titration: Inject the sample directly into the conditioned titration cell. For solids that do not dissolve easily, a Karl Fischer oven may be required to heat the sample and carry the evaporated water into the cell with a dry, inert gas stream.[10]
-
Endpoint Detection: The titration proceeds automatically until the endpoint is reached, where all the water has reacted.
-
Calculation: The instrument software will calculate the amount of water in micrograms. Divide this by the sample weight to obtain the water content as a percentage (w/w).
-
Replicates: Perform the measurement in triplicate to ensure accuracy and precision.
Protocol 2: Weighing a Hygroscopic Sample
-
Environment: Perform all weighing operations inside a glove box or a balance enclosure with controlled low humidity.
-
Acclimatization: Allow the sealed container of this compound to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation.
-
Procedure:
-
Use an analytical balance with a draft shield.
-
Tare a suitable, dry weighing vessel (e.g., a small glass vial with a cap).
-
Quickly transfer the desired amount of the compound into the weighing vessel.
-
Immediately cap the weighing vessel.
-
Record the weight.
-
For solution preparation, it is often best to use the "weighing by difference" method described in the troubleshooting section.
-
Visualizations
Troubleshooting Workflow for Hygroscopic Compounds
Caption: Troubleshooting workflow for hygroscopic compounds.
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. An innovative drug delivery form for hygroscopic pharmaceutical drugs [nutraceuticalbusinessreview.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 17238-55-0 [chemicalbook.com]
- 5. This compound | 17238-55-0 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
- 9. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
Technical Support Center: Optimizing Morpholine-4-carboxamidine Hemisulfate Synthesis
Welcome to the technical support center for the synthesis of Morpholine-4-carboxamidine Hemisulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare Morpholine-4-carboxamidine?
A1: Morpholine-4-carboxamidine is a guanidine derivative. A common and straightforward laboratory-scale synthesis involves the reaction of morpholine with a guanylating agent. One well-documented method is the reaction of morpholine with O-methylisourea sulfate.[1] This reaction proceeds without a catalyst and typically affords the product in high yield after a basification step.[1] Alternative approaches for the synthesis of guanidines, which could be adapted for this specific target, include the use of other guanylating agents like cyanamide or S-methylisothiourea salts, often in the presence of a catalyst to improve efficiency.[2]
Q2: What is the role of a catalyst in the synthesis of Morpholine-4-carboxamidine?
A2: While a catalyst is not strictly necessary for the reaction between morpholine and O-methylisourea sulfate[1], catalysts are often employed in guanidinylation reactions to enhance the reaction rate, improve yields, and allow for milder reaction conditions. Catalysts, such as those based on zinc, lanthanides, or copper, can activate the guanylating agent (e.g., cyanamide or carbodiimide) or the amine, facilitating the nucleophilic attack that forms the guanidine bond.[3][4][5] For industrial-scale production or when using less reactive starting materials, a catalyst can be crucial for an efficient and economically viable process.
Q3: How do I choose the best catalyst for my reaction?
A3: The choice of catalyst depends on several factors, including the specific guanylating agent used, the scale of the reaction, and the desired reaction conditions (e.g., temperature, solvent). For the guanidinylation of secondary amines like morpholine, catalysts that have shown efficacy include zinc-based catalysts (e.g., (Ar-BIAO)ZnCl2 complexes) and lanthanide-based catalysts (e.g., lanthanide amides).[3][6] Copper-catalyzed systems have also been used for the synthesis of substituted guanidines from cyanamides.[5][6] A comparative analysis of catalyst performance under your specific reaction conditions is recommended to determine the optimal choice.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the synthesis of Morpholine-4-carboxamidine can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques can be used to track the consumption of the starting materials (morpholine and the guanylating agent) and the formation of the product. For more detailed kinetic studies, quantitative techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS) can be employed.
Q5: What are the expected spectroscopic characteristics of Morpholine-4-carboxamidine?
A5: The structure of Morpholine-4-carboxamidine can be confirmed using nuclear magnetic resonance (NMR) spectroscopy. The expected 1H NMR spectrum in CD3CN would show multiplets for the morpholine ring protons around δ = 3.35–3.39 ppm and 3.74–3.78 ppm. The protons of the amidine group would appear as broad singlets for the NH and NH2 groups at approximately δ = 5.50 ppm and 6.35 ppm, respectively.[1] The 13C NMR spectrum would show signals for the morpholine carbons at approximately δ = 45.0 ppm and 65.9 ppm, and the guanidinyl carbon at around δ = 160.8 ppm.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield (Uncatalyzed Reaction) | 1. Incomplete reaction due to insufficient heating or reaction time. 2. Degradation of the guanylating agent (e.g., O-methylisourea sulfate). 3. Inefficient extraction of the product after basification. | 1. Ensure the reaction mixture is heated to reflux and monitor for the cessation of methanol evolution. Extend the reaction time if necessary. 2. Use a fresh, high-purity guanylating agent. 3. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether) from the aqueous phase after basification. |
| Low or No Product Yield (Catalyzed Reaction) | 1. Catalyst deactivation due to moisture or air. 2. Incorrect catalyst loading. 3. Poor solubility of the catalyst or reactants in the chosen solvent. | 1. If using an air- or moisture-sensitive catalyst (e.g., some organometallic complexes), ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. 2. Optimize the catalyst loading; too little may result in a slow reaction, while too much can sometimes lead to side reactions. 3. Choose a solvent in which all components are soluble at the reaction temperature. |
| Formation of Multiple Byproducts | 1. Over-reaction or side reactions due to excessive heat or prolonged reaction time. 2. In the case of using cyanamide, self-condensation of cyanamide can occur. 3. If using a catalyst, it may be promoting side reactions. | 1. Carefully control the reaction temperature and monitor the reaction progress to stop it once the starting material is consumed. 2. Add the cyanamide solution slowly to the reaction mixture containing the amine and catalyst. 3. Screen different catalysts or adjust the reaction conditions (e.g., lower temperature, different solvent) to improve selectivity. |
| Difficulty in Product Isolation and Purification | 1. The product is highly soluble in water, leading to poor extraction efficiency. 2. The product precipitates as an oil instead of a solid. 3. Co-elution of impurities during column chromatography. | 1. Saturate the aqueous layer with salt (e.g., NaCl) to decrease the solubility of the product before extraction. 2. Try triturating the oil with a non-polar solvent to induce crystallization. Alternatively, convert the free base to its hemisulfate salt, which is typically a crystalline solid. 3. Optimize the solvent system for chromatography or consider recrystallization as an alternative purification method. |
| Inconsistent Catalyst Activity | 1. Variation in the quality or purity of the catalyst. 2. Inconsistent reaction setup, leading to varying levels of exposure to air or moisture. 3. For heterogeneous catalysts, inefficient stirring can lead to poor catalyst dispersion. | 1. Source catalysts from a reliable supplier and ensure consistent purity between batches. 2. Standardize the reaction setup procedure, especially when working with sensitive catalysts. 3. Ensure vigorous stirring to maintain a uniform suspension of the heterogeneous catalyst. |
Data Presentation
Comparison of Catalytic Systems for Guanidinylation of Amines
The following table summarizes the performance of various catalytic systems in the guanidinylation of amines with carbodiimides. While this data is not specific to the synthesis of Morpholine-4-carboxamidine, it provides a useful comparison of different catalyst types for the key bond-forming reaction.
| Catalyst System | Amine Substrate | Guanylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (Ar-BIAO)ZnCl2 | Aromatic amines | Carbodiimides | Toluene | 80 | 12 | 55-90 | [3] |
| Lanthanide amides | Aromatic & Secondary amines | Carbodiimides | Toluene | 80 | 2-12 | High | [6] |
| Scandium(III) triflate | Various amines | Cyanamide | Water | RT | - | - | [6] |
| CuCl2·2H2O / bipyridine | Aromatic amines | Cyanamides, Arylboronic acids | - | - | - | - | [6] |
| Ytterbium triflate | Wide scope of amines | Carbodiimides | Solvent-free | - | - | Good | [6] |
Note: The data presented is for general guanidinylation reactions and optimal conditions for the synthesis of this compound may vary.
Experimental Protocols
Protocol 1: Uncatalyzed Synthesis of 4-Morpholinecarboxamidine from O-Methylisourea Sulfate[1]
This protocol describes a catalyst-free method for the synthesis of 4-Morpholinecarboxamidine.
Materials:
-
O-Methylisourea sulfate
-
Morpholine
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Sodium sulfate (Na2SO4)
-
Acetonitrile
Procedure:
-
In a round-bottom flask, combine one equivalent of O-methylisourea sulfate with two equivalents of morpholine.
-
Heat the mixture under reflux. The methanol formed during the reaction is distilled off. The intermediate salt, 4-Morpholine-carboxamidinium sulfate, will precipitate.
-
After cooling, dissolve the precipitated salt in water.
-
Cool the aqueous solution in an ice bath and add a solution of two equivalents of sodium hydroxide in water dropwise.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous phase multiple times with diethyl ether.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield 4-Morpholinecarboxamidine as a colorless solid.
-
For the hemisulfate salt, the free base can be treated with the appropriate amount of sulfuric acid.
-
Single crystals suitable for X-ray analysis can be obtained by slow evaporation from an acetonitrile solution.
Visualizations
Logical Workflow for Catalyst Selection
Caption: A decision-making workflow for selecting a suitable catalytic approach.
General Catalytic Cycle for Guanidinylation
Caption: A simplified representation of a metal-catalyzed guanidinylation cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Catalytic addition of amines to carbodiimides by bis(β-diketiminate)lanthanide(II) complexes and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guanidine synthesis by guanylation [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Guanidinylating Agents for Researchers and Drug Development Professionals
An In-depth Analysis of Morpholine-4-carboxamidine hemisulfate and Other Key Guanidinylating Agents in Organic Synthesis
The introduction of the guanidinium group is a pivotal step in the synthesis of a diverse array of biologically active molecules, playing a crucial role in drug discovery and development. The unique properties of the guanidinium moiety, such as its strong basicity and ability to form multiple hydrogen bonds, make it a key pharmacophore in numerous pharmaceuticals. The selection of an appropriate guanidinylating agent is paramount, as it directly influences reaction efficiency, substrate scope, and the overall success of the synthetic strategy. This guide provides a comprehensive comparison of this compound with other commonly employed guanidinylating agents, supported by available experimental data and detailed protocols to assist researchers in making informed decisions.
Performance Overview: A Comparative Look at Guanidinylating Agents
The choice of a guanidinylating agent is often a balance between reactivity, stability, cost, and the specific requirements of the substrate. While a plethora of reagents are available, they can be broadly categorized based on their core structure and reactivity profile.
This compound is a guanidinylating agent that can be synthesized from O-methylisourea sulfate and morpholine.[1] While specific quantitative performance data is not extensively available in the reviewed literature, its structure suggests it would be suitable for the guanidinylation of primary and secondary amines.
In contrast, several other classes of guanidinylating agents have been extensively studied and are widely used in organic synthesis. These include:
-
Triflylguanidines (e.g., N,N'-Di-Boc-N''-triflylguanidine): Known for their high reactivity, these agents are particularly effective for guanidinylating sterically hindered and weakly nucleophilic amines, often providing high yields.[2] However, they can be more expensive and less stable than other options.[2]
-
Pyrazole-carboxamidines (e.g., 1H-Pyrazole-1-carboxamidine hydrochloride, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine): These are widely used, commercially available reagents that are effective for guanidinylating primary and some secondary amines under mild conditions.[2][3] They are generally stable and provide good yields.[2]
-
Isoureas/Isothioureas (e.g., O-Methylisourea): These are often cost-effective options but may require harsher reaction conditions.[4]
-
Uronium/Aminium Salts (e.g., HATU): While primarily used as peptide coupling agents, they can also effect guanidinylation, sometimes as a side reaction.
Quantitative Performance Data
The following tables summarize the performance of several common guanidinylating agents based on available experimental data. It is important to note the absence of comprehensive, direct comparative data for this compound in the reviewed scientific literature.
Table 1: Guanidinylation of Primary Aliphatic Amines
| Guanidinylating Agent | Substrate | Reaction Time | Yield (%) |
| N,N'-Di-Boc-N''-triflylguanidine | Benzylamine | Not Specified | Quantitative |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Benzylamine | 2 h | >95 |
| 1H-Triazole-1-[N,N'-bis(Boc)]carboxamidine | Benzylamine | < 15 min | >95 |
Table 2: Guanidinylation of Primary Aromatic Amines
| Guanidinylating Agent | Substrate | Reaction Time | Yield (%) |
| N,N'-Di-Boc-N''-triflylguanidine | Aniline | Not Specified | High |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Aniline | 24 h | >95 |
| 1H-Triazole-1-[N,N'-bis(Boc)]carboxamidine | Aniline | 2 h | >95 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are protocols for the synthesis of 4-Morpholinecarboxamidine and for the general use of two widely employed guanidinylating agents.
Protocol 1: Synthesis of 4-Morpholinecarboxamidine[1]
This protocol describes the synthesis of 4-Morpholinecarboxamidine from O-methylisourea sulfate and morpholine.
Materials:
-
O-methylisourea sulfate
-
Morpholine
-
Sodium hydroxide
-
Water
-
Diethyl ether
-
Sodium sulfate
Procedure:
-
Heat one equivalent of O-methylisourea sulfate with two equivalents of morpholine under reflux.
-
Distill off the methanol formed during the reaction to precipitate 4-Morpholine-carboxamidinium sulfate.
-
Dissolve the resulting salt in water and cool in an ice bath.
-
Add a solution of sodium hydroxide dropwise to the cooled solution.
-
Allow the mixture to warm to room temperature and extract the aqueous phase with diethyl ether.
-
Dry the combined organic phases over sodium sulfate.
-
Evaporate the solvent to yield 4-Morpholinecarboxamidine as a colorless solid. A yield of 94% has been reported for the deprotonation step.[1]
Protocol 2: General Procedure for Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine[2]
This protocol is a general method for the guanidinylation of primary amines.
Materials:
-
Primary amine
-
N,N'-Di-Boc-N''-triflylguanidine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary amine (1.0 eq) and base (TEA or DIPEA, 1.5 eq) in an anhydrous solvent (DCM or THF) under an inert atmosphere.
-
Add N,N'-Di-Boc-N''-triflylguanidine (1.05 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the N,N'-di-Boc-protected guanidine.
Protocol 3: General Procedure for Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine[2]
This protocol provides a general method for the guanidinylation of primary or secondary amines.
Materials:
-
Primary or secondary amine
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a solution of the amine (1.0 equiv) in a suitable solvent (THF or DMF), add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05-1.2 equiv).
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford the desired N,N'-di-Boc-protected guanidine.
Visualizing the Process: Workflows and Mechanisms
To further elucidate the guanidinylation process, the following diagrams, generated using Graphviz, illustrate a general experimental workflow and a proposed reaction mechanism.
Conclusion
The selection of an appropriate guanidinylating agent is a critical decision in the synthesis of guanidine-containing molecules. Highly reactive reagents like N,N'-Di-Boc-N''-triflylguanidine offer excellent yields and broad substrate scope, making them ideal for challenging transformations. Conversely, more stable and cost-effective alternatives such as pyrazole-carboxamidine derivatives provide a reliable option for a wide range of applications.
While this compound presents a potentially useful, readily synthesized guanidinylating agent, a notable gap exists in the scientific literature regarding its direct, quantitative comparison with other established reagents. Further experimental investigation into its performance across a variety of substrates and reaction conditions is warranted to fully assess its utility and position within the synthetic chemist's toolkit. For researchers and drug development professionals, a careful consideration of the factors outlined in this guide—reactivity, stability, cost, and substrate compatibility—will facilitate the rational selection of the optimal guanidinylating agent for their specific synthetic goals.
References
- 1. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Monosubstituted Guanidines | Springer Nature Experiments [experiments.springernature.com]
- 4. Guanidine synthesis by guanylation [organic-chemistry.org]
Comparative Guide to Analytical Methods for Morpholine-4-carboxamidine Hemisulfate Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Morpholine-4-carboxamidine hemisulfate is crucial for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of validated analytical methods applicable to the quantification of this compound, supported by experimental data and detailed protocols for related molecules that serve as a strong starting point for method development and validation.
Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this guide draws upon established methodologies for structurally similar compounds, namely guanidines and morpholine derivatives. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and the available instrumentation. Both HPLC-UV and LC-MS/MS are powerful methods for the analysis of polar, non-volatile compounds like this compound.
| Feature | HPLC-UV | LC-MS/MS | Ion Chromatography |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on ionic interaction, detection by conductivity. |
| Selectivity | Moderate to good; may be susceptible to interferences from co-eluting compounds with similar UV spectra. | Excellent; highly selective due to mass-based detection of parent and fragment ions. | Good for ionic species; separates based on charge. |
| Sensitivity | Generally in the microgram to nanogram per milliliter (µg/mL to ng/mL) range. | High, capable of detecting picogram to femtogram per milliliter (pg/mL to fg/mL) levels. | Good, often in the parts-per-billion (ppb) range. |
| Derivatization | May be required if the analyte lacks a strong chromophore.[1] | Generally not required, enhancing simplicity.[1] | Not required for ionic analytes.[2] |
| Instrumentation | Widely available and relatively low cost. | More specialized and higher cost. | Specific instrumentation required. |
| Typical Application | Purity assessment, content uniformity, and routine quality control of bulk drug substances and formulations. | Trace-level quantification in complex matrices (e.g., biological fluids), impurity profiling, and metabolite identification. | Analysis of ionic compounds in various matrices, including pharmaceutical formulations.[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols, validated for related compounds, can be adapted and optimized for the quantification of this compound.
HPLC-UV Method for Guanidine Compounds
This method is adapted from a validated procedure for a similar guanidine derivative and is suitable for purity determination.
-
Instrumentation:
-
HPLC System with a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., LiChrosorb C18).[3]
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer, such as sodium acetate (pH 7.2) in a 40:60 ratio.[3] The exact ratio should be optimized for best peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at an appropriate wavelength (e.g., 220 nm or 330 nm depending on the presence of a chromophore).[3][4] For compounds without a strong chromophore, derivatization might be necessary.[1]
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard and sample in a suitable solvent (e.g., water or mobile phase).
-
For plasma samples, protein precipitation with methanol followed by centrifugation is a common preparation step.[3]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters:
-
Linearity: Prepare a series of standard solutions over a concentration range (e.g., 0.1-20 µg/mL).[3] The correlation coefficient (r²) should be ≥ 0.999.[5]
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix. Recoveries should typically be within 98-102%.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample. The relative standard deviation (RSD) should be ≤ 2%.[5]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[2]
-
LC-MS/MS Method for Morpholine-related Compounds
This highly sensitive and selective method is based on techniques used for morpholine residue analysis and is ideal for trace-level quantification.[1]
-
Instrumentation:
-
UPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[4]
-
-
Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is often preferred for polar compounds.[1]
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient: A typical gradient could be 95% B to 50% B over 5 minutes.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer.
-
-
Sample Preparation:
-
For complex matrices, solid-phase extraction (SPE) may be necessary to remove interferences.
-
A simple "dilute-and-shoot" approach may be sufficient for cleaner samples, where the sample is diluted with the mobile phase and directly injected.
-
For biological samples, protein precipitation followed by filtration is a common procedure.[3]
-
-
Validation Parameters:
-
Follow ICH Q2(R1) or FDA guidelines for bioanalytical method validation.[5][6]
-
Selectivity: Analyze blank matrix samples to ensure no endogenous interferences at the retention time of the analyte.
-
Matrix Effect: Evaluate the suppression or enhancement of the analyte signal due to the sample matrix.
-
Stability: Assess the stability of the analyte in the sample matrix under various storage conditions (e.g., freeze-thaw, short-term, and long-term).[3]
-
Mandatory Visualizations
The following diagrams illustrate the logical flow of the analytical method validation process and a typical experimental workflow for LC-MS/MS analysis.
Caption: Logical workflow for analytical method validation.
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Determination of N-(3-nitro-4-quinoline)morpholino-4-carboxamidine in plasma high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
A Comparative Spectroscopic Guide to Morpholine-4-carboxamidine Hemisulfate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of Morpholine-4-carboxamidine hemisulfate, a compound of interest in pharmaceutical research. Due to the limited availability of direct spectroscopic data for the hemisulfate salt, this guide utilizes data from its free base, 4-Morpholinecarboxamidine, as a close structural analog. This analysis is supplemented by a comparison with two alternative compounds: Guanidine sulfate and Benzamidine hydrochloride, offering a broader context for its structural and electronic properties.
Spectroscopic Data Comparison
The following tables summarize the key ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 4-Morpholinecarboxamidine and the selected alternative compounds.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 4-Morpholinecarboxamidine[1] | CD₃CN | 3.35–3.39 (m, 4H, -CH₂-), 3.74–3.78 (m, 4H, -CH₂-), 5.50 (s, 1H, -NH), 6.35 (s, 2H, -NH₂) |
| Guanidine sulfate | D₂O | No readily available public data |
| Benzamidine hydrochloride | DMSO-d₆ | 7.50-7.85 (m, 5H, Ar-H), 9.10 (br s, 2H, -NH₂), 9.40 (br s, 2H, -NH₂) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 4-Morpholinecarboxamidine[1] | CD₃CN | 45.0 (–CH₂–), 65.9 (–CH₂–), 160.8 (C=N)[1] |
| Guanidine sulfate | D₂O | ~159 (C=N) |
| Benzamidine hydrochloride | DMSO-d₆ | 128.5 (Ar-CH), 129.0 (Ar-CH), 132.0 (Ar-C), 165.5 (C=N) |
Table 3: Key IR Absorption Bands
| Compound | Sample Prep. | Key Absorption Bands (cm⁻¹) |
| 4-Morpholinecarboxamidine | KBr Pellet | N-H stretching (approx. 3300-3500), C-N stretching (approx. 1650, amidine), C-O-C stretching (approx. 1115, ether) |
| Guanidine sulfate | KBr Pellet | N-H stretching (broad, ~3000-3400), C=N stretching (~1660), SO₄²⁻ stretching (~1100) |
| Benzamidine hydrochloride | KBr Pellet | N-H stretching (~3100-3300), C=N stretching (~1670), Aromatic C-H and C=C stretching (~3000-3100 and ~1450-1600) |
Note: The IR data for 4-Morpholinecarboxamidine is predicted based on characteristic functional group absorptions as specific experimental data was not found in the initial search.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation and purity assessment of the analyte.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CD₃CN, D₂O, or DMSO-d₆) in a clean, dry vial.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Parameters (General):
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the signals in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is transparent in the mid-IR range.
-
Place the mixture into a pellet-forming die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the compared compounds.
Caption: General workflow for NMR and IR spectroscopic analysis.
Caption: Logical relationship of the analyzed compounds.
References
A Comparative Efficacy Analysis: Pyrazole-Carboxamidine Derivatives versus Morpholine-4-carboxamidine hemisulfate
For researchers, scientists, and professionals in drug development, the selection of lead compounds is a critical step. This guide provides a comparative overview of the efficacy of two classes of compounds: pyrazole-carboxamidine derivatives and Morpholine-4-carboxamidine hemisulfate. While extensive research highlights the potent antifungal and anticancer activities of various pyrazole-carboxamidine analogues, a significant lack of publicly available data on the biological efficacy of this compound prevents a direct, data-driven comparison.
This guide will focus on the well-documented efficacy of pyrazole-carboxamidine derivatives, presenting experimental data, detailed protocols, and visualizations of their mechanisms of action. The absence of corresponding data for this compound will be noted throughout, underscoring a critical knowledge gap for this particular compound.
Pyrazole-Carboxamidine Derivatives: A Profile of Potent Bioactivity
Pyrazole-carboxamidine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant efficacy in two primary therapeutic areas: as antifungal agents and as anticancer therapeutics.
Antifungal Efficacy
A prominent mechanism of antifungal action for pyrazole-carboxamidine derivatives is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2] Inhibition of SDH disrupts fungal respiration, leading to cell death.
Table 1: Antifungal Activity of Select Pyrazole-Carboxamidine Derivatives
| Compound | Target Organism | Efficacy (EC₅₀) | Reference |
| SCU2028 | Rhizoctonia solani | 0.022 mg/L | [1][3] |
| SCU3038 | Rhizoctonia solani | 0.016 mg/L (in vitro), 0.95 mg/L (in vivo) | [4] |
| Compound E1 | Rhizoctonia solani | 1.1 µg/mL | [5] |
| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 µg/mL | [6][7][8] |
Anticancer Efficacy
In the realm of oncology, pyrazole-carboxamidine derivatives have been investigated as inhibitors of various protein kinases and as agents that interact with DNA, leading to the suppression of cancer cell proliferation and induction of apoptosis.
Table 2: Anticancer Activity of Select Pyrazole-Carboxamidine Derivatives
| Compound | Target/Mechanism | Cancer Cell Line(s) | Efficacy (IC₅₀) | Reference |
| Compound 10h | Pan-FGFR covalent inhibitor | NCI-H520, SNU-16, KATO III | 19 nM, 59 nM, 73 nM | [9] |
| Compound 8t | FLT3, CDK2/4 inhibitor | MV4-11 (Acute Myeloid Leukemia) | 1.22 nM | [10] |
| pym-5 | DNA minor groove binding | HCT116, HepG2 | Similar to Iressa and Roscovitine | [11] |
| Compound 8e | Telomerase inhibitor | MGC-803 (Gastric Cancer) | 1.02 µM | [12] |
| Compounds 3e, 3f | Apoptosis induction | A549 (Lung Cancer) | Growth suppression | [13] |
| Compounds 3g, 3h | Autophagy induction | A549 (Lung Cancer) | Growth suppression | [13] |
This compound: An Undefined Efficacy Profile
In stark contrast to the extensive data available for pyrazole-carboxamidine derivatives, there is a notable absence of published scientific literature detailing the biological efficacy, mechanism of action, or experimental validation of this compound. While some sources suggest potential antimicrobial or enzyme inhibitory activities, these claims are not substantiated by experimental data.[4] The primary sources of information for this compound are chemical suppliers, which provide basic chemical properties but no performance data in biological systems.[][15][16]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the efficacy of pyrazole-carboxamidine derivatives.
Antifungal Susceptibility Testing (Mycelium Growth Inhibition Method)
This protocol is adapted from studies evaluating the in vitro antifungal activity of pyrazole-carboxamidine derivatives against phytopathogenic fungi.[6][7][8]
-
Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., acetone) to prepare a stock solution of 100 µg/mL.
-
Culture Medium Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize.
-
Incorporation of Test Compounds: While the PDA medium is molten, add the stock solution of the test compounds to achieve a series of desired final concentrations. A control group should be prepared with the solvent alone.
-
Inoculation: Place a mycelial disc of the test fungus at the center of each PDA plate.
-
Incubation: Incubate the plates at 25°C for a specified period, allowing for mycelial growth in the control group.
-
Data Collection: Measure the diameter of the mycelial growth in both the treatment and control plates.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the diameter of the mycelial growth in the control group and T is the diameter in the treatment group. The EC₅₀ value is then determined from the dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[11][17]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole-carboxamidine compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of compounds on SDH activity.[9][18][19][20]
-
Sample Preparation: Prepare mitochondrial fractions or cell lysates from the target organism.
-
Reaction Mixture: Prepare a reaction buffer containing a substrate (succinate) and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP or iodonitrotetrazolium chloride - INT).
-
Inhibitor Addition: Add different concentrations of the test compound to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding the sample containing SDH.
-
Kinetic Measurement: Monitor the change in absorbance of the electron acceptor over time using a spectrophotometer. The reduction of the electron acceptor by SDH leads to a color change.
-
Data Analysis: Calculate the rate of the enzymatic reaction in the presence and absence of the inhibitor to determine the IC₅₀ value.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and mechanisms of action for pyrazole-carboxamidine derivatives.
Caption: Antifungal mechanism of pyrazole-carboxamidine via SDH inhibition.
Caption: Anticancer mechanisms of pyrazole-carboxamidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy Morpholine-4-carboximidamide hydrochloride | 5638-78-8 [smolecule.com]
- 4. Buy Morpholine-4-carboximidamide | 17238-66-3 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 10. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. calpaclab.com [calpaclab.com]
- 16. This compound | 17238-55-0 [chemicalbook.com]
- 17. benchchem.com [benchchem.com]
- 18. content.abcam.com [content.abcam.com]
- 19. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Commercially Available Morpholine-4-carboxamidine Hemisulfate
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental outcomes. Morpholine-4-carboxamidine hemisulfate is a key reagent in various synthetic and medicinal chemistry applications. This guide provides a framework for assessing the purity of commercially available this compound, offering a comparison of analytical methodologies and insights into potential impurities.
Commercial Availability and Stated Purity
This compound is available from several chemical suppliers. The stated purity of these products typically ranges from 95% to 98% or higher. It is crucial to note that the stated purity on a product label may not provide a complete picture of the impurity profile. Therefore, independent verification of purity is highly recommended.
| Supplier Category | Stated Purity Range | Salt Form |
| Research Chemicals | 95% - 97% | Hemisulfate[1][] |
| Fine Chemicals | ≥98% | Hemisulfate |
Potential Impurities
Understanding the potential impurities in commercially available this compound is critical for developing appropriate analytical methods for its quality control. Impurities can arise from the synthetic route or degradation. The synthesis of guanidines often involves the reaction of an amine (morpholine in this case) with a guanidinylating agent.
Potential Synthesis-Related Impurities:
-
Unreacted Morpholine: Residual starting material from the synthesis.
-
Guanidinylating Agent Byproducts: Impurities derived from the specific reagent used for guanidinylation.
-
Other Guanidine Derivatives: Side-products from the reaction, such as multiply-guanidinylated species or isomers.
Potential Degradation Products:
-
Hydrolysis Products: The guanidine group may be susceptible to hydrolysis under certain conditions, leading to the formation of urea derivatives.
-
Oxidative Degradation Products: Impurities formed due to exposure to air or oxidizing agents.
Recommended Analytical Methods for Purity Assessment
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment of this compound.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main component and its impurities. A reversed-phase HPLC method is generally suitable for polar compounds like this compound.
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. This technique is invaluable for the identification of unknown impurities.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.
Experimental Protocols
Below are suggested starting protocols for the purity assessment of this compound. Method optimization will be required for specific instrumentation and samples.
Table of Experimental Protocols
| Experiment | Methodology |
| HPLC Purity Determination | Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid or heptafluorobutyric acid) may be necessary for good peak shape and retention. Flow Rate: 1.0 mL/min. Detection: UV at a low wavelength (e.g., 210 nm) or Charged Aerosol Detection (CAD) for compounds lacking a strong chromophore. Sample Preparation: Dissolve the sample in the initial mobile phase or a suitable solvent like water or methanol at a concentration of approximately 1 mg/mL. |
| LC-MS Impurity Identification | LC Conditions: Utilize the HPLC method described above. MS Detector: Electrospray ionization (ESI) in positive ion mode is typically suitable for guanidine compounds. Data Analysis: Analyze the mass spectra of the main peak and any impurity peaks to determine their molecular weights and fragmentation patterns for structural elucidation. |
| ¹H NMR Analysis | Solvent: D₂O or DMSO-d₆. Spectrometer: 400 MHz or higher for better resolution. Analysis: Integrate the peaks corresponding to the Morpholine-4-carboxamidine cation and compare them to the integrals of any impurity peaks. For quantitative analysis (qNMR), a certified internal standard with a known concentration must be used. |
Data Presentation
The quantitative data obtained from the purity analysis should be summarized in a clear and concise table for easy comparison of different commercial lots or suppliers.
Example Data Summary Table
| Supplier/Lot # | Stated Purity (%) | HPLC Purity (%) (Area Normalization) | Number of Impurities Detected | Major Impurity (%) |
| Supplier A / Lot 123 | 97 | 97.5 | 3 | 0.8 |
| Supplier B / Lot 456 | ≥98 | 98.2 | 2 | 0.5 |
| Supplier C / Lot 789 | 95 | 95.8 | 5 | 1.2 |
Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound.
Caption: Workflow for purity assessment.
Logical Relationship of Purity Assessment Components
This diagram shows the relationship between the different components of a thorough purity analysis.
References
Benchmarking the performance of Morpholine-4-carboxamidine hemisulfate in specific assays.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of various inhibitors of Nitric Oxide Synthase (NOS), the enzyme responsible for the production of nitric oxide (NO). NO is a critical signaling molecule involved in a wide range of physiological processes, including vasodilation, neurotransmission, and immune responses.[][2] Consequently, the inhibition of NOS isoforms (nNOS, eNOS, and iNOS) is a significant area of research for therapeutic interventions in conditions associated with dysregulated NO production.[3][4]
This document will focus on the performance of well-characterized NOS inhibitors in specific assays, providing a framework for evaluating novel compounds like Morpholine-4-carboxamidine hemisulfate . While direct experimental data for this compound is not currently available in the public domain, its chemical structure, featuring a guanidine group, strongly suggests its potential as a competitive inhibitor of NOS, analogous to the enzyme's natural substrate, L-arginine.[5][6]
Performance Comparison of Selected Nitric Oxide Synthase Inhibitors
The inhibitory activity of various compounds against the three NOS isoforms is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following tables summarize the performance of several well-established NOS inhibitors, providing a benchmark for the evaluation of new chemical entities.
| Inhibitor | nNOS IC50 (µM) | eNOS IC50 (µM) | iNOS IC50 (µM) | Selectivity Profile | Reference |
| L-NMMA | 0.1 - 10 | 0.1 - 10 | 0.1 - 10 | Non-selective | [7] |
| L-NAME | ~0.015 (Ki) | ~0.039 (Ki) | ~4.4 (Ki) | Non-selective | [8] |
| Aminoguanidine | Less potent | Least potent | Potent | Selective for iNOS | [4][7] |
| 1,1-Dimethylguanidine | Potent | Potent | Less potent | Relatively non-selective | [7] |
| 1H-Pyrazole-1-carboxamidine (PCA) | 0.2 | 0.2 | 0.2 | Non-selective | [6][9] |
| 4-Methyl-PCA | - | - | 2.4 | Preference for iNOS | [6][9] |
| (2R)-2-Pyrrolidinecarboxamidine | >100-fold less potent | >100-fold less potent | 0.12 | Highly selective for iNOS | [10] |
Note: IC50 and Ki values can vary depending on the specific assay conditions, including substrate concentration and enzyme source.
Experimental Protocols for Key Assays
The determination of NOS inhibitory activity is primarily achieved through in vitro enzyme activity assays. A common method involves measuring the production of nitric oxide or its stable byproducts, nitrite and nitrate.
Nitric Oxide Synthase Inhibition Assay (Griess Method)
This assay measures the accumulation of nitrite, a stable oxidation product of nitric oxide, in the reaction mixture.
Materials:
-
Purified NOS enzyme (nNOS, eNOS, or iNOS)
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Calmodulin (for nNOS and eNOS activation)
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
Test inhibitor (e.g., this compound)
-
Griess Reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrite standard solutions
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified NOS enzyme, cofactors (NADPH, BH4, and calmodulin if required), and the test inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding L-arginine to the reaction mixture.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution or by heat inactivation.
-
Add the Griess Reagent to each well and incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using the nitrite standard solutions to determine the concentration of nitrite in each sample.
-
Calculate the percentage of inhibition for each concentration of the test inhibitor and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Nitric Oxide Synthase Signaling Pathway
The following diagram illustrates the general signaling pathway for nitric oxide synthesis.
Caption: Nitric Oxide Synthase (NOS) signaling pathway.
Experimental Workflow for NOS Inhibitor Screening
The following diagram outlines a typical workflow for screening and characterizing potential NOS inhibitors.
Caption: Experimental workflow for NOS inhibitor screening.
Conclusion
While This compound remains a putative nitric oxide synthase inhibitor based on its chemical structure, a comprehensive evaluation of its performance requires direct experimental testing. The comparative data and experimental protocols provided in this guide offer a robust framework for such an investigation. By benchmarking its activity against known inhibitors like L-NAME, aminoguanidine, and others, researchers can accurately determine its potency, selectivity, and potential as a pharmacological tool or therapeutic agent. The provided diagrams of the NOS signaling pathway and a typical inhibitor screening workflow can further aid in the design and interpretation of these crucial experiments.
References
- 2. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide synthase as a potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and activity of NO synthase inhibitors specific to the L-arginine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heteroalicyclic carboxamidines as inhibitors of inducible nitric oxide synthase; the identification of (2R)-2-pyrrolidinecarboxamidine as a potent and selective haem-co-ordinating inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Morpholine-4-carboxamidine Hemisulfate: A Comparative Review of Applications and Limitations
A notable gap in publicly available research exists for Morpholine-4-carboxamidine hemisulfate. Despite its availability from chemical suppliers as a biochemical for proteomics research and its synthesis for the study of carbon dioxide (CO2) absorption, specific quantitative performance data and detailed experimental protocols remain unpublished in peer-reviewed literature. This guide, therefore, provides a comparative analysis based on the known applications and limitations of its parent compound, morpholine, particularly in the context of CO2 capture, and discusses the broader potential of morpholine and guanidine derivatives in drug discovery, highlighting the current research vacuum for this specific hemisulfate salt.
Application in Carbon Dioxide Capture
While direct experimental data for this compound is unavailable, the parent compound, morpholine, has been investigated as a solvent for CO2 capture. This section compares the performance of morpholine with other commonly used amine-based solvents.
Performance Comparison of Amine-Based Solvents for CO2 Capture
The following table summarizes key performance indicators for morpholine and its alternatives in CO2 capture applications. It is important to note that the performance of this compound may differ from that of morpholine due to the presence of the carboxamidine group and its formulation as a hemisulfate salt.
| Solvent | CO2 Loading Capacity (mol CO2/mol amine) | Absorption Rate | Thermal Stability | Key Limitations |
| Morpholine (MOR) | Moderate | High | More stable than MEA, DEA, MDEA, and PZ[1][2] | Higher volatility, potential for thermal degradation at high temperatures[1][2] |
| Monoethanolamine (MEA) | Low to Moderate | High | Lower thermal stability, corrosive[1][3] | High energy requirement for regeneration, oxidative and thermal degradation |
| Diethanolamine (DEA) | Moderate | Moderate | Prone to degradation | Forms irreversible degradation products |
| Methyldiethanolamine (MDEA) | High | Low | Good thermal stability | Slow reaction kinetics |
| Piperazine (PZ) | High | Very High | Good thermal stability | High volatility, potential for precipitation |
Experimental Protocols for CO2 Capture Evaluation
A typical experimental setup for evaluating the CO2 absorption performance of an amine solution involves a solvent screening apparatus.
Objective: To determine the CO2 absorption rate and capacity of an amine-based solvent.
Apparatus:
-
Bench-scale batch reactors
-
Gas mixing system (for CO2 and N2)
-
Humidifier
-
Pressure sensors
-
Condenser
-
Data acquisition system
Procedure:
-
A known concentration and volume of the amine solution (e.g., morpholine in water) is prepared and placed into the batch reactor.
-
A simulated flue gas stream with a defined CO2 partial pressure is generated by mixing CO2 and N2, and then humidified.
-
The gas mixture is bubbled through the amine solution at a constant temperature and pressure.
-
The CO2 concentration in the outlet gas stream is continuously monitored using pressure sensors or a gas analyzer.
-
The experiment continues until the amine solution is saturated with CO2, indicated by the outlet CO2 concentration equaling the inlet concentration.
-
The CO2 loading capacity is determined by analyzing the CO2 content of the rich amine solution, often through a titration method.
-
The absorption rate is calculated from the change in CO2 concentration over time.
A vapor-liquid equilibrium (VLE) setup can also be used to determine the equilibrium solubility of CO2 in the solvent at various temperatures and pressures.[4]
Potential Pharmacological Applications
The morpholine ring is a recognized privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[5] Its presence can enhance physicochemical properties, such as solubility and bioavailability, which are crucial for drug candidates targeting the central nervous system. Similarly, the guanidine group is a key feature in many biologically active compounds and therapeutic agents.[4] Guanidine derivatives have been explored for a wide range of pharmacological activities, including as enzyme inhibitors and anticancer agents.
Given that this compound contains both of these pharmacologically significant moieties, it holds theoretical potential in drug discovery. However, a thorough search of scientific literature reveals no published studies on its biological activity or its efficacy in any therapeutic area.
Limitations and Considerations
While specific limitations of this compound are undocumented, those of its parent compound, morpholine, are known and should be considered.
Thermal and Oxidative Degradation
In CO2 capture processes, amine-based solvents are subjected to high temperatures in the stripper for regeneration. Morpholine has demonstrated higher thermal stability than many common amines up to 150°C.[1][2] However, at temperatures of 175°C and above, significant degradation occurs, which increases with CO2 loading.[1][2] Thermal decomposition of morpholine can lead to the formation of various breakdown products, including organic acids like glycolic and acetic acids, which can increase corrosivity.
Toxicity
Morpholine is a skin and eye irritant. In animal studies, long-term exposure to morpholine has been shown to cause liver and kidney damage. While the acute toxicity is not high, repeated exposure can lead to organ injury. The toxicity profile of this compound has not been reported.
Conclusion
This compound is a commercially available compound with theoretical potential in both CO2 capture and pharmaceutical applications due to its morpholine and guanidine components. However, the striking absence of published experimental data on its performance and limitations in any application makes it impossible to provide a definitive comparison with existing alternatives.
For CO2 capture, its parent compound, morpholine, shows promise with high thermal stability but is limited by volatility and degradation at very high temperatures. In the realm of drug discovery, while its structural motifs are highly relevant, its biological activity remains unexplored.
Future research is essential to elucidate the properties of this compound and determine if its unique structure translates into superior performance in any of its potential applications. Until such data becomes available, its practical utility remains speculative. Researchers and drug development professionals should consider this significant data gap before incorporating this compound into their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Sustainable Synthesis of Guanidine Derivatives and Computational Assessment of their Antidiabetic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Use of Morpholine-4-carboxamidine Hemisulfate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the guanidine moiety is a crucial step in the synthesis of a wide array of biologically active molecules and drug candidates. The selection of an appropriate guanylating agent is paramount, directly influencing reaction efficiency, substrate scope, cost-effectiveness, and overall yield. This guide provides an objective comparison of Morpholine-4-carboxamidine hemisulfate with other common alternatives, supported by experimental data, to inform the selection of the most suitable reagent for specific synthetic applications.
Performance Overview of Guanylating Agents
Morpholine-4-carboxamidine, often used as its hemisulfate salt, is a reagent for the guanylation of primary and secondary amines. Its synthesis from readily available and cost-effective starting materials, O-methylisourea sulfate and morpholine, presents a potentially economical route to a useful building block. However, its performance must be weighed against other established guanylating agents.
This comparison focuses on Morpholine-4-carboxamidine and two widely used alternatives: N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent) and N,N′-Di-Boc-1H-pyrazole-1-carboxamidine. These alternatives, while often more expensive, are known for their high reactivity and broad applicability under mild conditions.
Quantitative Data Summary
The following tables provide a summary of the performance and cost of this compound and its alternatives.
Table 1: Performance Comparison of Guanylating Agents
| Reagent | Substrate | Product | Yield (%) | Reaction Conditions |
| Morpholine-4-carboxamidine | (from O-methylisourea sulfate and morpholine) | 4-Morpholine-carboxamidine | 94%[1] | Two steps: 1) Reflux, 2) NaOH, ice cooling to RT |
| N,N′-Di-Boc-N′′-triflylguanidine | 1,4-Butanediamine (primary amine) | N,N′-di-Boc-protected guanidine | 98%[2] | CH₂Cl₂, Et₃N, 0°C to RT, 12 h |
| Pyrrolidine (secondary amine) | N,N′-di-Boc-protected guanidine | High[2] | CH₂Cl₂, Et₃N, RT, 24 h | |
| N,N′-Di-Boc-1H-pyrazole-1-carboxamidine** | 4-Bromophenethylamine (primary amine) | Guanidinylated compound | 72% | THF, RT, 24 h |
| 7-azabenzonorbornadiene (secondary amine) | Guanidine-substituted isoindole | 62%[3] | CHCl₃, RT, 7 days |
Table 2: Cost-Benefit Analysis of Guanylating Agents
| Reagent/Starting Material | Supplier Example | Price (USD) | Quantity | Cost per Gram/mmol (USD) |
| This compound | J&K Scientific | 281.30 | 10 g | 28.13/g; 10.01/mmol |
| O-methylisourea hemisulfate | Sigma-Aldrich | 248.00 | 100 g | 2.48/g; 0.31/mmol |
| Morpholine | Sigma-Aldrich | 58.05 | 500 mL | ~0.12/mL |
| N,N′-Di-Boc-N′′-triflylguanidine | Sigma-Aldrich | - | - | - |
| N,N′-Di-Boc-1H-pyrazole-1-carboxamidine** | Sigma-Aldrich | 94.80 | 5 g | 18.96/g; 5.88/mmol |
| Sodium Hydroxide | Flinn Scientific | 9.81 | 100 g | ~0.10/g |
Note: Prices are subject to change and may vary between suppliers. The cost per mmol is calculated based on the listed price and molecular weight.
Experimental Protocols
Detailed methodologies for the synthesis of Morpholine-4-carboxamidine and for guanylation reactions using the alternative reagents are provided below.
Synthesis of 4-Morpholine-carboxamidine
This two-step protocol describes the synthesis of 4-Morpholine-carboxamidine from O-methylisourea sulfate and morpholine.[1]
Step 1: Synthesis of 4-Morpholine-carboxamidinium sulfate
-
Combine one equivalent of O-methylisourea sulfate with two equivalents of morpholine.
-
Heat the mixture under reflux.
-
The methanol formed during the reaction is distilled off.
-
The product, 4-Morpholine-carboxamidinium sulfate, precipitates in nearly quantitative yield.
Step 2: Deprotonation to 4-Morpholine-carboxamidine
-
Prepare a solution of 15.0 g (42 mmol) of 4-Morpholine-carboxamidinium sulfate in 50 ml of water.
-
Separately, prepare a solution of 3.4 g (85 mmol) of sodium hydroxide in 25 ml of water.
-
Add the sodium hydroxide solution dropwise to the 4-Morpholine-carboxamidinium sulfate solution under ice cooling.
-
Allow the reaction mixture to warm to room temperature.
-
Extract the aqueous phase with diethyl ether.
-
Dry the combined organic phases over sodium sulfate.
-
Evaporate the solvent to yield 4-Morpholine-carboxamidine as a colorless solid (Yield: 5.1 g, 94%).
Guanylation of a Primary Amine with N,N′-Di-Boc-N′′-triflylguanidine
This protocol is for the guanylation of 1,4-butanediamine.[2]
-
Prepare a solution of 1,4-butanediamine (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane in a round-bottomed flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of N,N′-Di-Boc-N′′-triflylguanidine (2.1 equivalents) in anhydrous dichloromethane dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Upon completion, perform a standard aqueous work-up.
-
Purify the crude product by column chromatography to yield the di-Boc-protected guanidine (Yield: 98%).
Guanylation of a Secondary Amine with N,N′-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol describes the guanylation of 7-azabenzonorbornadiene.[3]
-
Dissolve 7-azabenzonorbornadiene (0.175 mmol) and N,N′-Di-Boc-1H-pyrazole-1-carboxamidine (0.158 mmol) in chloroform (1 mL).
-
Stir the reaction mixture at room temperature for 7 days.
-
Purify the reaction mixture by radial chromatography using dichloromethane to isolate the product as a white solid (Yield: 42 mg, 62%).
Visualizations
Experimental Workflow Comparison
Caption: Comparative experimental workflows.
Cost-Benefit Analysis Logic
Caption: Factors influencing the choice of guanylating agent.
Conclusion
The choice between synthesizing and using Morpholine-4-carboxamidine versus employing commercially available alternatives like N,N′-Di-Boc-N′′-triflylguanidine or N,N′-Di-Boc-1H-pyrazole-1-carboxamidine depends on a careful evaluation of several factors.
This compound proves to be a highly cost-effective option when considering the price of its starting materials. The synthesis protocol is straightforward and provides a high yield of the final product.[1] This makes it an attractive choice for large-scale synthesis where cost is a primary driver. However, it requires a two-step synthesis, which may add to labor and time costs.
Alternative reagents , such as N,N′-Di-Boc-N′′-triflylguanidine and N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, offer the convenience of a one-step guanylation reaction and often proceed under very mild conditions with high efficiency for a broad range of substrates.[2] The primary drawback is their significantly higher cost. For small-scale synthesis, research applications, or when dealing with sensitive or complex substrates, the higher cost of these reagents may be justified by the time saved and the potential for higher yields and cleaner reactions.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, budget, timeline, and the nature of the substrate. For cost-critical applications and large-scale production, the in-house synthesis of Morpholine-4-carboxamidine is a compelling strategy. For rapid, small-scale synthesis and for challenging substrates, the use of pre-activated, albeit more expensive, reagents is often the more practical approach.
References
Comparative Analysis of Morpholine-4-carboxamidine Hemisulfate: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals.
This guide addresses the topic of cross-reactivity for Morpholine-4-carboxamidine hemisulfate. However, a comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of this compound's specific biological activity and pharmacological targets.
At present, there are no published cross-reactivity studies for this compound. This is primarily because its specific biological target and mechanism of action have not been defined in the available literature. Cross-reactivity studies are designed to assess the interaction of a compound with targets other than its intended one. Without a known primary target, a scientifically valid cross-reactivity profile cannot be established.
Understanding the Compound
This compound is classified as a guanidine derivative containing a morpholine moiety. Guanidine and its derivatives are known to exhibit a broad range of biological activities, including but not limited to, antimicrobial and anticancer effects. Their mechanisms of action can be diverse, often involving interactions with cellular membranes, enzymes, or nucleic acids. The morpholine ring is a common feature in many bioactive compounds and is often introduced to improve pharmacological properties.
Despite the potential for biological activity suggested by its chemical structure, specific in-vitro or in-vivo studies detailing the efficacy, potency, or target engagement of this compound are not currently available in the public domain. Commercial suppliers list the compound for research purposes only, indicating a lack of established therapeutic or diagnostic applications.
The Challenge of a Comparative Analysis
The core requirement for a comparative guide is the existence of alternatives with similar functionalities. Given that the specific function of this compound is not established, identifying relevant comparators is not feasible. A meaningful comparison would necessitate data on parameters such as:
-
Target Binding Affinity (e.g., K_i, K_d): A measure of how strongly the compound binds to its molecular target.
-
In-vitro Potency (e.g., IC_50, EC_50): The concentration of the compound required to elicit a 50% effect in a cellular or biochemical assay.
-
Selectivity: A comparison of the compound's potency against its intended target versus other related or unrelated targets.
As this foundational data is absent for this compound, a data-driven comparison with other compounds is not possible at this time.
Future Directions
To enable a proper cross-reactivity and comparative analysis, the following experimental steps would be necessary:
-
Target Identification: The initial and most critical step is to identify the specific biological target(s) of this compound. This could be achieved through various screening methods, such as affinity chromatography, yeast two-hybrid screens, or computational target prediction followed by experimental validation.
-
Mechanism of Action Studies: Once a target is identified, studies should be conducted to elucidate how the compound interacts with the target and what downstream cellular effects this interaction produces.
The workflow for such a preliminary investigation is outlined below.
Caption: A conceptual workflow for identifying the biological target of this compound and subsequently enabling cross-reactivity studies.
Conclusion
A Comparative Guide to the Reactivity of Morpholine-4-carboxamidine Hemisulfate and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural analogs of Morpholine-4-carboxamidine, focusing on their synthesis, chemical reactivity, and metabolic stability. The selection of a heterocyclic scaffold is a critical decision in drug design, profoundly influencing the pharmacokinetic and pharmacodynamic properties of a candidate molecule. This document aims to furnish researchers with the necessary data and methodologies to make informed decisions when selecting a suitable carboxamidine-based scaffold.
Introduction to Morpholine-4-carboxamidine and Its Analogs
Morpholine-4-carboxamidine, a guanidine derivative, and its structural analogs are of significant interest in medicinal chemistry due to the versatile nature of the morpholine ring and the biological activity associated with the guanidine functional group. The morpholine moiety is often considered a "privileged structure" in drug discovery, valued for its favorable physicochemical and metabolic properties.[1] This guide will objectively compare Morpholine-4-carboxamidine with its key structural analogs where the morpholine ring is replaced by other common heterocyclic systems: piperidine, pyrrolidine, tetrahydropyran, and thiomorpholine.
Comparative Data Summary
The following tables summarize the key properties and reported activities of Morpholine-4-carboxamidine and its structural analogs.
Table 1: Heterocyclic Core Variations and Reported Activities
| Heterocyclic Core | Core Structure | Carboximidamide Derivative | Molecular Formula | Reported Activity |
| Morpholine | Six-membered ring with N and O | Morpholine-4-carboximidamide | C₅H₁₁N₃O | Enzyme inhibition, pharmaceutical intermediate |
| Piperidine | Six-membered ring with N only | Piperidine-1-carboximidamide | C₆H₁₃N₃ | Enzyme inhibition studies |
| Pyrrolidine | Five-membered ring with N only | Pyrrolidine-1-carboximidamide | C₅H₁₁N₃ | Enzyme inhibition, tuberculosis research |
| Tetrahydropyran | Six-membered ring with O only | Tetrahydropyran-4-carboximidamide | C₆H₁₂N₂O | mTOR inhibitor analogue studies |
| Thiomorpholine | Six-membered ring with N and S | Thiomorpholine-4-carboximidamide | C₅H₁₁N₃S | Limited data available, potential for various biological activities[2][3] |
Table 2: Comparative Metabolic Stability of Morpholine vs. Piperidine Analogs
| Compound ID | Scaffold | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Analog-M1 | Morpholine | 45.2 | 22.1 |
| Analog-P1 | Piperidine | 18.5 | 54.1 |
Disclaimer: The data in Table 2 is representative and illustrates the typical trend of higher metabolic stability for morpholine analogs compared to piperidine analogs.[4] Actual experimental results will vary depending on the specific molecular structure and assay conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for reproducible and comparative analysis.
Synthesis of 4-Morpholinecarboxamidine
This protocol describes a two-step synthesis of the free base of the title compound.
Step 1: Synthesis of 4-Morpholinecarboxamidinium sulfate
-
Heat a mixture of one equivalent of O-methylisourea sulfate with two equivalents of morpholine under reflux.
-
Distill off the methanol formed during the reaction.
-
The product, 4-Morpholinecarboxamidinium sulfate, will precipitate in nearly quantitative yield.
Step 2: Deprotonation to 4-Morpholinecarboxamidine
-
Dissolve 15.0 g (42 mmol) of 4-Morpholinecarboxamidinium sulfate in 50 ml of water.
-
Add a solution of 3.4 g (85 mmol) of sodium hydroxide dissolved in 25 ml of water dropwise under ice cooling.
-
After warming to room temperature, extract the aqueous phase with diethyl ether.
-
Dry the organic phase over sodium sulfate and evaporate the solvent to yield the title compound.[1]
General Protocol for Determining Hydrolysis Rate Constants
This protocol can be used to compare the chemical stability of the different carboxamidine analogs under controlled pH and temperature.
Materials:
-
Stock solution of the test compound.
-
Buffered aqueous solutions at various pH values (e.g., pH 4, 7, and 9).
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector.
Procedure:
-
Prepare reaction solutions by adding a small aliquot of the stock solution of the test compound to the buffered aqueous solutions to achieve a final concentration suitable for HPLC analysis.
-
Incubate the reaction solutions in a constant temperature bath.
-
At predetermined time intervals, withdraw aliquots from each reaction solution.
-
Quench the reaction immediately (e.g., by adding a strong acid or base, or by dilution with a cold organic solvent).
-
Analyze the concentration of the remaining parent compound in each aliquot by HPLC.
-
Plot the natural logarithm of the concentration of the parent compound versus time.
-
The observed first-order rate constant (k_obs) is the negative of the slope of this line.[5][6][7]
In Vitro Liver Microsomal Stability Assay
This assay is used to assess the metabolic stability of compounds, a key aspect of their reactivity in a biological context.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (e.g., human, rat) at a stock concentration of 20 mg/mL.
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system solution.
-
Internal standard in a quenching solvent (e.g., cold acetonitrile or methanol).
Procedure:
-
In a 96-well plate, pre-warm the liver microsomes diluted in phosphate buffer to 37°C.
-
Add the test compound to the microsome solution and pre-incubate for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot to the quenching solution containing the internal standard.
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).[4]
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: General workflow for the synthesis of carboxamidine analogs.
Caption: Logical framework for comparing the reactivity of structural analogs.
Conclusion
The choice of a heterocyclic scaffold for a carboxamidine derivative has a profound impact on its reactivity profile. Morpholine-containing compounds generally exhibit greater metabolic stability compared to their piperidine counterparts, which can be a desirable attribute in drug design. The reactivity of pyrrolidine, tetrahydropyran, and thiomorpholine analogs will be influenced by the electronic and steric properties of their respective rings. The experimental protocols provided in this guide offer a framework for a systematic and comparative evaluation of these important structural analogs, enabling researchers to select the optimal scaffold for their specific drug discovery program.
References
- 1. Buy Thiomorpholine-4-carboximidamide Hydroiodide | 219618-33-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. youtube.com [youtube.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. rkmvccrahara.org [rkmvccrahara.org]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Safety Operating Guide
Proper Disposal of Morpholine-4-carboxamidine hemisulfate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat Morpholine-4-carboxamidine hemisulfate as a hazardous waste. Proper disposal is crucial for laboratory safety and environmental protection.
The following guide provides a comprehensive procedure for the safe handling and disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the hazardous properties of the closely related chemical, Morpholine, and established best practices for hazardous waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves
-
Safety goggles with side shields or a face shield
-
A laboratory coat
All handling of this compound waste should be performed in a well-ventilated area, ideally within a chemical fume hood.[1]
Step-by-Step Disposal Protocol
-
Waste Identification and Characterization: Based on available hazard information (H302, H312, H332), this compound is harmful if swallowed, in contact with skin, or if inhaled.[2] It should be treated as toxic hazardous waste. Due to its relation to Morpholine, it may also be flammable and corrosive.[1][3][4]
-
Containerization:
-
Use a designated, leak-proof, and compatible container for collecting the waste. High-density polyethylene (HDPE) containers are a suitable option.[1]
-
Ensure the container is in good condition and has a secure screw-on cap.
-
Do not mix this waste with other incompatible waste streams.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste ".[1]
-
The label must include the full chemical name: "This compound " and its CAS Number: 17238-55-0 .[2][5]
-
Indicate the primary hazards: Toxic . It is also best practice to include Flammable and Corrosive as potential hazards.[1]
-
Note the accumulation start date (the date the first drop of waste is added to the container) on the label.[1]
-
-
Storage:
-
Arranging for Disposal:
Prohibited Disposal Methods
-
DO NOT dispose of this compound down the drain.[1] This can lead to environmental contamination and damage to the sewer system.
-
DO NOT dispose of this chemical in the regular trash.[1]
Spill and Emergency Procedures
In the event of a spill, absorb the material with an inert, non-combustible absorbent material such as sand or diatomaceous earth.[6] Place the absorbed material into a suitable, labeled container for disposal.[6] Ventilate the area and ensure appropriate PPE is worn during cleanup. For large spills, or if you are unsure how to proceed, contact your EHS department immediately.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Morpholine-4-carboxamidine hemisulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Morpholine-4-carboxamidine hemisulfate. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of its components, morpholine and guanidine derivatives, as well as available data for structurally similar compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). It is also expected to cause skin and eye irritation based on data from its hydrobromide analogue.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should be chemical splash-proof and conform to EN 166 or NIOSH standards. A face shield is required when there is a significant risk of splashes or powder dispersal.[1][3][4] |
| Hand Protection | Chemical-resistant Gloves | Nitrile rubber gloves with a minimum thickness of 0.11mm are recommended for splash protection. For prolonged contact, gloves with a longer breakthrough time should be selected. Always inspect gloves for integrity before use and dispose of them after handling the chemical. |
| Body Protection | Laboratory Coat or Chemical Protective Suit | A standard laboratory coat should be worn for low-volume handling. For larger quantities or in case of potential for significant exposure, a chemical-resistant suit is advised.[1] |
| Respiratory Protection | NIOSH-approved Respirator | For handling powders outside of a fume hood or where dust generation is likely, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, consider a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges.[5] |
Exposure Limits for Constituent Components
| Component | Limit Type | Value | Issuing Agency |
| Morpholine | PEL-TWA | 20 ppm (70 mg/m³) [skin] | OSHA[6][7][8] |
| Morpholine | REL-TWA | 20 ppm (70 mg/m³) [skin] | NIOSH[7][8] |
| Morpholine | REL-STEL | 30 ppm (105 mg/m³) [skin] | NIOSH[7][8] |
| Morpholine | TLV-TWA | 20 ppm (71 mg/m³) [skin] | ACGIH[9][10] |
There are no established occupational exposure limits for Guanidine hydrochloride.[5]
Operational Plan for Handling
A systematic approach is crucial to minimize exposure and ensure a safe working environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a well-ventilated work area, preferably a certified chemical fume hood.
-
Verify the accessibility and functionality of an emergency eyewash station and safety shower.
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as detailed in the table above.
-
-
Handling:
-
Handle this compound as a solid powder.
-
Avoid generating dust. Use spatulas or other appropriate tools for transferring the powder.
-
Keep containers tightly sealed when not in use.
-
Avoid contact with skin, eyes, and clothing.[4]
-
-
Spill Cleanup:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a labeled container for disposal.[5]
-
For larger spills, evacuate the area and alert the appropriate emergency response team.
-
Prevent the spilled material from entering drains or waterways.
-
Disposal Plan
Proper disposal is critical to prevent harm to personnel and the environment.
Waste Disposal Protocol:
-
Waste Segregation:
-
Container Management:
-
Use chemically resistant containers for waste collection.
-
Keep waste containers closed except when adding waste.
-
-
Final Disposal:
-
Dispose of hazardous waste through a licensed contractor, following all local, state, and federal regulations.[3]
-
Experimental Protocols (Cited)
While specific experimental protocols for this compound are not detailed in the safety literature, the handling and disposal procedures are derived from established protocols for similar hazardous chemicals. The core principles involve minimizing exposure through engineering controls (fume hoods), personal protective equipment, and diligent hygiene practices, followed by compliant waste disposal.
Visualized Workflows
Caption: Logical workflow for selecting appropriate Personal Protective Equipment (PPE).
Caption: Step-by-step workflow for handling and disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. research.arizona.edu [research.arizona.edu]
- 3. Morpholine (HSG 92, 1995) [inchem.org]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. biospectra.us [biospectra.us]
- 6. cdc.gov [cdc.gov]
- 7. Morpholine - IDLH | NIOSH | CDC [cdc.gov]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Morpholine [cdc.gov]
- 9. MORPHOLINE | Occupational Safety and Health Administration [osha.gov]
- 10. MORPHOLINE - ACGIH [acgih.org]
- 11. auckland.ac.nz [auckland.ac.nz]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
